5-Chloroquinolin-8-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSJIVLFKNZFBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279679 | |
| Record name | 5-chloroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5432-09-7 | |
| Record name | 5432-09-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-chloroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 5-Chloroquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Chloroquinolin-8-amine, a key chemical intermediate in various synthetic applications, including the development of novel pharmaceutical agents. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and its role in synthetic chemistry.
Chemical Identity: IUPAC Name and Synonyms
The nomenclature of a chemical compound is critical for its unambiguous identification in research and development. The internationally recognized IUPAC name for the compound with the CAS number 5432-09-7 is This compound [1][].
To facilitate comprehensive literature and database searches, it is also known by several synonyms:
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂ | [1][4] |
| Molecular Weight | 178.62 g/mol | [1][4] |
| Appearance | Light yellow needle-like crystals | [3][4][5] |
| Melting Point | 87 °C (some sources report 70-72 °C) | [3][4][5] |
| Boiling Point | 354.4 ± 27.0 °C (Predicted) | [4][6] |
| Density | 1.363 ± 0.06 g/cm³ (Predicted) | [6] |
| Solubility | Insoluble in water; easily soluble in ethanol and ether. | [3][4][5] |
| Storage Temperature | 2-8°C, protect from light | [6] |
| pKa | 3.02 ± 0.12 (Predicted) | [6] |
| CAS Number | 5432-09-7 | [1][4][5] |
Experimental Protocols: Synthesis of this compound
The primary method for the synthesis of this compound involves the reduction of 5-chloro-8-nitroquinoline. The following protocol provides a detailed methodology for this chemical transformation.
Objective: To synthesize this compound from 5-chloro-8-nitroquinoline.
Materials:
-
5-chloro-8-nitroquinoline
-
50% Acetic acid
-
Iron powder
-
Concentrated ammonia water
-
Distilled water
Procedure:
-
In a reaction vessel, create a mixture of 5-chloro-8-nitroquinoline and 50% acetic acid.
-
To this mixture, gradually add iron powder. The iron powder acts as the reducing agent in the acidic medium.
-
Allow the reaction to proceed. The nitro group (-NO₂) on the quinoline ring will be reduced to an amine group (-NH₂).
-
After the reduction is complete, neutralize the reaction mixture by adding concentrated ammonia water until a pH of 8 is achieved.
-
The final product, this compound, is then isolated and purified by steam distillation.[4][5]
Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Visualization of Synthetic Workflow
The logical flow of the synthesis of this compound is depicted in the following diagram.
Caption: Synthesis workflow for this compound.
Applications in Drug Development and Research
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its quinoline core is a common scaffold in a variety of biologically active compounds. While this document does not detail specific signaling pathways, it is important to note that derivatives of this compound are investigated for a range of therapeutic applications, leveraging the known bioactivity of the quinoline ring system. It is also utilized as a dye intermediate.[4][5] The related compound, 5-chloro-8-hydroxyquinoline (cloxyquin), has demonstrated antibacterial and antifungal properties.[7][8][9] It is used in the synthesis of antimalarial drugs, antibiotics, and antifungal agents.[10]
References
- 1. This compound | C9H7ClN2 | CID 224860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound CAS#: 5432-09-7 [m.chemicalbook.com]
- 5. This compound | 5432-09-7 [chemicalbook.com]
- 6. This compound | 5432-09-7 [chemicalbook.com]
- 7. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications [jindunchemical.com]
- 9. innospk.com [innospk.com]
- 10. nbinno.com [nbinno.com]
5-Chloroquinolin-8-amine: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical properties, structure, and synthesis of 5-Chloroquinolin-8-amine, a key intermediate in various chemical and pharmaceutical applications.
Core Chemical and Physical Properties
This compound is a substituted quinoline derivative with a chlorine atom at the 5-position and an amine group at the 8-position. Its chemical and physical properties are summarized in the table below, providing a foundational dataset for researchers.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂ | [1][2][3][4][] |
| Molecular Weight | 178.62 g/mol | [1][2][3][] |
| CAS Number | 5432-09-7 | [1][2][4] |
| Appearance | Light yellow needle-like crystals | [4][6] |
| Melting Point | 87°C | [4][6][7] |
| Solubility | Insoluble in water; easily soluble in ethanol and ether.[4][6] | |
| SMILES | C1=CC2=C(C(=CC=C2Cl)N)N=C1 | [2] |
| InChI | InChI=1S/C9H7ClN2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,11H2 | [3] |
Chemical Structure
The molecular structure of this compound, consisting of a quinoline core, is visualized below. The diagram highlights the positions of the chloro and amine functional groups which are critical to its reactivity and utility in synthesis.
Chemical structure of this compound.
Experimental Protocol: Synthesis of this compound
The following protocol outlines a common method for the synthesis of this compound from 5-chloro-8-nitroquinoline.
Objective: To synthesize this compound via the reduction of 5-chloro-8-nitroquinoline.
Materials:
-
5-chloro-8-nitroquinoline
-
50% Acetic acid
-
Iron powder
-
Concentrated ammonia water
-
Distilled water
-
Ethanol
-
Ether
-
Reaction flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Steam distillation apparatus
-
pH meter or pH paper
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a reaction flask equipped with a reflux condenser, create a mixture of 5-chloro-8-nitroquinoline and 50% acetic acid.
-
Reduction: While stirring the mixture, gradually add iron powder. The addition should be controlled to manage the exothermic reaction.
-
Neutralization: After the addition of iron powder is complete, continue to stir the reaction mixture and heat under reflux until the reaction is complete (monitored by TLC or other appropriate methods). Allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture by adding concentrated ammonia water until the pH reaches 8.[4][6]
-
Purification: The product, this compound, is then isolated and purified by steam distillation.[4][6]
-
Product Isolation: The distilled product is collected. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Drying: The purified crystals are dried under vacuum to yield the final product.
Logical Workflow for Synthesis:
The synthesis process follows a logical progression from starting materials to the final purified product. This workflow is illustrated in the diagram below.
Workflow for the synthesis of this compound.
This guide provides essential information for professionals working with this compound. The provided data and protocols are intended to support further research and development activities.
References
5-Chloroquinolin-8-amine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
CAS Number: 5432-09-7 Molecular Formula: C₉H₇ClN₂ Molecular Weight: 178.62 g/mol
| Property | Value |
| CAS Number | 5432-09-7 |
| Molecular Formula | C₉H₇ClN₂ |
| Molecular Weight | 178.62 g/mol [1] |
| IUPAC Name | 5-chloroquinolin-8-amine |
Synthesis and Manufacturing
The primary synthetic route to this compound involves the reduction of the corresponding nitro compound, 5-chloro-8-nitroquinoline. An alternative classical approach is the amination of a corresponding dichloroquinoline, though this can be less regioselective.
Experimental Protocol: Reduction of 5-Chloro-8-nitroquinoline
A common and effective method for the synthesis of this compound is the reduction of 5-chloro-8-nitroquinoline.
Materials:
-
5-chloro-8-nitroquinoline
-
Iron powder
-
Acetic acid (50% aqueous solution)
-
Concentrated ammonia water
-
Ethanol
-
Diethyl ether
Procedure:
-
A mixture of 5-chloro-8-nitroquinoline and 50% aqueous acetic acid is prepared in a round-bottom flask.
-
Iron powder is added portion-wise to the stirred mixture. The reaction is exothermic and should be controlled.
-
After the addition of iron powder is complete, the reaction mixture is heated and stirred until the reaction is complete (monitored by TLC).
-
The mixture is then cooled and neutralized with concentrated ammonia water to a pH of approximately 8.
-
The product, this compound, can then be isolated by steam distillation.
-
Alternatively, the product can be extracted with an organic solvent such as diethyl ether or dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield light yellow needle-like crystals.
This synthesis workflow can be visualized as follows:
Biological Activity and Potential Applications
While research on this compound is not as extensive as its hydroxyl counterpart (5-chloro-8-hydroxyquinoline or cloxyquin), the 8-aminoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of 8-aminoquinoline are known for their antimalarial, antimicrobial, anticancer, and antiviral properties.
Antimicrobial and Anticancer Potential
The biological activity of quinoline derivatives is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes in pathogens and cancer cells. The antimicrobial mechanism of action for halogenated 8-hydroxyquinolines is thought to involve the chelation of iron, depriving microbes of this essential nutrient.[2] Furthermore, some quinoline derivatives have been shown to inhibit DNA and RNA synthesis through the chelation of other metal ions like copper, manganese, and zinc.[2]
Studies on related compounds suggest potential for this compound in these areas:
-
Antitubercular Activity: The closely related 5-chloroquinolin-8-ol (cloxyquin) has demonstrated good in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[2]
-
Anticancer Activity: Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has shown anticancer activity both in vitro and in vivo.[3] Another related compound, 8-hydroxy-5-nitroquinoline, has demonstrated significant cytotoxicity against human cancer cell lines.[3] Some quinoline-5,8-quinones have been evaluated as inhibitors of Cdc25B, a protein phosphatase involved in cell proliferation, making it a target for cancer therapy.[4]
Potential Signaling Pathway Involvement
The precise signaling pathways modulated by this compound have not been fully elucidated. However, based on the activities of related quinoline compounds, several potential pathways can be hypothesized. For instance, the anticancer effects of some quinolines are mediated through the induction of apoptosis, which involves caspase activation.[5] The inhibition of enzymes crucial for cell cycle progression, such as Cdc25 phosphatases, represents another potential mechanism.[4]
The following diagram illustrates a hypothetical signaling pathway for the anticancer activity of a quinoline-based compound, integrating concepts of metal chelation and downstream effects on cell survival and proliferation.
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa)
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The compound, this compound, is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to the desired concentrations.
-
The medium from the cell plates is replaced with the medium containing different concentrations of the compound. A control group with medium and DMSO (vehicle) is also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[6]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
Procedure:
-
The compound is serially diluted in MHB in a 96-well plate.
-
Each well is inoculated with a standardized bacterial suspension.
-
Positive (broth and bacteria) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound is a halogenated 8-aminoquinoline with a confirmed chemical identity. While specific research on this compound is limited, its structural similarity to other biologically active quinolines suggests significant potential in the fields of antimicrobial and anticancer drug discovery. Further investigation into its synthesis optimization, biological activity profiling, and mechanism of action is warranted to fully explore its therapeutic potential. The protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to initiate and advance studies on this compound.
References
- 1. This compound | C9H7ClN2 | CID 224860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 5-Chloroquinolin-8-amine: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical and physical properties, outlines a detailed synthesis protocol, and explores the biological activities and therapeutic potential of the broader 8-aminoquinoline class, to which it belongs. While specific biological data for this compound is limited in publicly available literature, this guide leverages data from closely related analogs to provide a thorough understanding of its potential applications in drug discovery.
Physicochemical Properties
This compound is a solid, light-yellow crystalline substance. Its fundamental physicochemical properties are summarized in the table below, providing essential information for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂ | --INVALID-LINK-- |
| Molecular Weight | 178.62 g/mol | --INVALID-LINK-- |
| Melting Point | 87 °C | --INVALID-LINK-- |
| Appearance | Light yellow needle-like crystals | --INVALID-LINK-- |
| Solubility | Insoluble in water; Soluble in ethanol and ether | --INVALID-LINK-- |
| CAS Number | 5432-09-7 | --INVALID-LINK-- |
Synthesis of this compound
The most common and effective method for the synthesis of this compound is through the reduction of its nitro precursor, 5-chloro-8-nitroquinoline. This reaction is typically carried out using a reducing agent such as iron powder in an acidic medium like acetic acid.
Experimental Protocol: Reduction of 5-chloro-8-nitroquinoline
This protocol details the laboratory-scale synthesis of this compound.
Materials:
-
5-chloro-8-nitroquinoline
-
Iron powder (fine grade)
-
Glacial acetic acid
-
Concentrated ammonia solution
-
Deionized water
-
Ethanol
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separating funnel, etc.)
-
Heating mantle and magnetic stirrer
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-8-nitroquinoline (10.0 g, 47.9 mmol) and 100 mL of 50% aqueous acetic acid.
-
Addition of Reducing Agent: To the stirred suspension, add iron powder (13.4 g, 240 mmol) portion-wise over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to 80-90 °C and maintain it at this temperature with stirring for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Neutralization: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of concentrated ammonia solution until the pH reaches approximately 8.
-
Extraction: Transfer the neutralized mixture to a 500 mL separating funnel and extract the product with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol/water to yield light-yellow, needle-like crystals.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Biological Activity and Drug Development Potential
The 8-aminoquinoline scaffold is a cornerstone in antimalarial drug discovery, with primaquine and tafenoquine being notable examples.[1][2] These compounds are particularly valued for their activity against the liver stages of Plasmodium parasites, a crucial aspect for preventing relapse.[3][4]
Antimalarial Activity
Antimicrobial Activity
The quinoline core is present in many antimicrobial agents. The closely related compound, 5-chloro-8-hydroxyquinoline (cloxyquin), has been shown to have potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[7][8] This suggests that this compound and its derivatives could also be explored for their antimycobacterial potential. Furthermore, metal complexes of 5-chloroquinolin-8-ol have shown enhanced antibacterial and antifungal activities.[9]
| Compound | Organism | Activity | Value |
| 5-chloro-8-hydroxyquinoline | Mycobacterium tuberculosis | MIC₅₀ | 0.125 µg/mL |
| 5-chloro-8-hydroxyquinoline | Mycobacterium tuberculosis | MIC₉₀ | 0.25 µg/mL |
| 5-aryl-8-aminoquinoline (4bc) | Plasmodium falciparum (CQ-resistant) | IC₅₀ | Data not specified, but more potent than primaquine |
| 5-aryl-8-aminoquinoline (4bd) | Plasmodium falciparum (CQ-resistant) | IC₅₀ | Data not specified, but more potent than primaquine |
Note: The data presented is for analogs of this compound and is intended to be indicative of the potential activity of this class of compounds.
Mechanism of Action and Toxicity Considerations
The precise mechanism of action of 8-aminoquinolines is not fully elucidated but is thought to involve the disruption of mitochondrial function and the generation of reactive oxygen species (ROS) within the parasite.[10] This oxidative stress is also linked to the primary toxicity of this class of compounds: hemolytic anemia in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[3][4][5] The G6PD enzyme is crucial for protecting red blood cells from oxidative damage, and its deficiency makes them susceptible to the ROS generated by 8-aminoquinoline metabolites.
Caption: A diagram illustrating the proposed pathway leading to hemolysis in G6PD-deficient individuals upon administration of 8-aminoquinolines.
Structure-Activity Relationship (SAR) and Future Directions
The development of new 8-aminoquinoline-based drugs is focused on improving their therapeutic index by separating their efficacy from their toxicity. Key areas of investigation include modifications to the quinoline ring and the alkylamine side chain. The introduction of a chloro group at the 5-position, as in this compound, could influence the metabolic profile of the molecule, potentially leading to a safer drug candidate. Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation for antimalarial and antimicrobial activities, as well as their hemolytic potential in in vitro models.
Caption: A conceptual diagram showing the key structural components of 8-aminoquinolines and their influence on biological activity and toxicity.
Conclusion
This compound is a valuable building block for the development of new therapeutic agents. Its structural similarity to known antimalarial and antimicrobial compounds, combined with the potential for the 5-chloro substituent to favorably modulate its properties, makes it an attractive target for further investigation. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and evaluate this compound and its derivatives in the quest for novel and improved drugs.
References
- 1. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of 8-aminoquinolines. | Semantic Scholar [semanticscholar.org]
- 3. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [iris.who.int]
5-Chloroquinolin-8-amine: A Technical Guide to its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Among these, 5-Chloroquinolin-8-amine and its derivatives have emerged as compounds of significant interest due to their potential antimicrobial, anticancer, and antimalarial properties. This technical guide provides an in-depth overview of the known biological activities of this compound and its closely related analogue, 5-Chloroquinolin-8-ol (Cloxyquin), summarizing key quantitative data, detailing experimental protocols for activity assessment, and visualizing the proposed mechanisms of action.
Antimicrobial Activity
Derivatives of 8-hydroxyquinoline, including the 5-chloro substituted analogue, have demonstrated notable activity against a range of microbial pathogens. The primary mechanism is often attributed to the chelation of metal ions essential for microbial growth and enzymatic function.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 5-Chloroquinolin-8-ol (Cloxyquin) and related compounds against various strains of Mycobacterium tuberculosis.
| Compound | Organism | MIC (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| 5-Chloroquinolin-8-ol (Cloxyquin) | M. tuberculosis H37Ra | 0.125 | - | - | [1] |
| 5-Chloroquinolin-8-ol (Cloxyquin) | M. tuberculosis (9 reference strains) | 0.125 - 0.25 | - | - | [1] |
| 5-Chloroquinolin-8-ol (Cloxyquin) | M. tuberculosis (150 clinical isolates) | 0.062 - 0.25 | 0.125 | 0.25 | [1] |
| 8-Hydroxyquinoline | M. tuberculosis H37Ra | 0.125 | - | - | [1] |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | M. tuberculosis H37Ra | 6.25 | - | - | [1] |
| Chlorquinaldol | M. tuberculosis H37Ra | 0.38 | - | - | [1] |
| Broxyquinoline | M. tuberculosis H37Ra | 6.25 | - | - | [1] |
| 5-Nitro-8-hydroxyquinoline | Mycobacterium bovis BCG | 1.9 | - | - | [1] |
| 8-Hydroxyquinoline | Mycobacterium bovis BCG | 0.3 | - | - | [1] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[2][3][4][5][6]
Materials:
-
96-well microtiter plates
-
Sterile culture broth (e.g., Mueller-Hinton Broth)
-
Test compound (e.g., this compound) stock solution
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile diluents (e.g., saline or broth)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Aseptically prepare a bacterial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute the suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in the culture broth directly in the microtiter plate. A typical starting concentration might be 128 µg/mL, diluted down to 0.125 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Diagram: Antimicrobial Workflow
References
- 1. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
5-Chloroquinolin-8-amine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloroquinolin-8-amine, a halogenated derivative of the 8-aminoquinoline scaffold, represents a significant building block in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of its discovery, historical synthesis, chemical properties, and applications, with a particular focus on its role in drug development. Detailed experimental protocols for its synthesis and for the evaluation of its biological activity are provided, alongside a critical analysis of its known and potential mechanisms of action. This document aims to serve as a comprehensive resource for researchers engaged in the study and utilization of this versatile quinoline derivative.
Introduction and Historical Context
The development of quinoline chemistry is intrinsically linked to the quest for antimalarial agents, dating back to the isolation of quinine in the 19th century. The subsequent exploration of synthetic quinoline analogues led to the discovery of potent therapeutic agents. The 8-aminoquinoline series, in particular, gained prominence with the development of pamaquine and later primaquine, which remain crucial for the radical cure of relapsing malaria.
Physicochemical Properties
This compound is a light yellow, needle-like crystalline solid.[2] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂ | [3] |
| Molecular Weight | 178.62 g/mol | [3] |
| Melting Point | 87 °C | [2] |
| Solubility | Insoluble in water; soluble in ethanol and ether | [2] |
| Appearance | Light yellow needle-like crystals | [2] |
| CAS Number | 5432-09-7 | [3] |
Synthesis of this compound
The most common and direct laboratory-scale synthesis of this compound involves the reduction of its corresponding nitro derivative, 5-chloro-8-nitroquinoline.
Synthesis via Reduction of 5-Chloro-8-nitroquinoline
This method provides a reliable route to this compound with good yields.
Experimental Protocol: Reduction of 5-chloro-8-nitroquinoline
Materials:
-
5-chloro-8-nitroquinoline
-
50% Acetic acid
-
Iron powder
-
Concentrated ammonia water
-
Steam distillation apparatus
-
Standard laboratory glassware
Procedure:
-
A mixture of 5-chloro-8-nitroquinoline and 50% acetic acid is prepared in a round-bottom flask.
-
Iron powder is added portion-wise to the stirred mixture. The reaction is exothermic and may require external cooling to maintain a controlled temperature.
-
After the addition of iron powder is complete, the reaction mixture is heated under reflux for a specified period to ensure complete reduction of the nitro group. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized by the careful addition of concentrated ammonia water to a pH of approximately 8.
-
The product, this compound, is then isolated from the reaction mixture by steam distillation.[4]
-
The distilled product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Biological Activity and Mechanism of Action
While specific studies on the biological activity of this compound are limited, the broader class of 8-aminoquinolines and the closely related 5-chloro-8-hydroxyquinoline (cloxyquin) provide significant insights into its potential therapeutic applications.
Antimicrobial and Antimalarial Activity
8-Aminoquinolines are renowned for their antimalarial properties, particularly their activity against the liver stages of Plasmodium parasites. The proposed mechanism of action involves metabolic activation by host or parasite enzymes to form reactive metabolites. These metabolites are believed to generate reactive oxygen species (ROS), leading to oxidative stress and parasite death.[1][5]
The related compound, cloxyquin (5-chloro-8-hydroxyquinoline), has demonstrated significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[5] Its mechanism of action is thought to involve the chelation of essential metal ions, such as iron, thereby depriving the bacteria of crucial nutrients.[5]
Table of Antimicrobial Activity of Cloxyquin (5-Chloroquinolin-8-ol)
| Organism | Strain(s) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source |
| Mycobacterium tuberculosis | 150 clinical isolates | 0.125 | 0.25 | [5] |
Cytotoxicity
Some quinoline derivatives, including 5-chloro-8-nitroquinoline, have been shown to exhibit cytotoxic effects against various cancer cell lines in vitro.[3] This activity is often associated with the induction of apoptosis through increased intracellular ROS levels.[3] The cytotoxic potential of this compound itself warrants further investigation.
Proposed Mechanism of Action of 8-Aminoquinolines
The biological activity of 8-aminoquinolines is generally attributed to a complex mechanism involving metabolic activation and the generation of oxidative stress.
References
- 1. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. 5-Chloro-8-nitroquinoline | 6942-98-9 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 5-Chloroquinolin-8-amine: A Technical Guide for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloroquinolin-8-amine is a pivotal heterocyclic amine that serves as a versatile building block in the synthesis of a wide array of functionalized molecules, particularly in the realm of medicinal chemistry. Its quinoline core, substituted with a reactive amine group and a chlorine atom, provides multiple sites for chemical modification, enabling the construction of complex molecular architectures with diverse pharmacological activities. This technical guide provides an in-depth exploration of the chemical properties, synthesis, and key reactions of this compound, offering detailed experimental protocols and visual aids to facilitate its application in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in chemical synthesis. These properties influence its solubility, reactivity, and handling procedures.
| Property | Value | Reference |
| Molecular Formula | C₉H₇ClN₂ | ChemBK |
| Molar Mass | 178.62 g/mol | ChemBK |
| Appearance | Light yellow needle-like crystals | ChemicalBook |
| Melting Point | 87 °C | ChemicalBook |
| Solubility | Insoluble in water; soluble in ethanol and ether | ChemicalBook |
| CAS Number | 5432-09-7 | PubChem |
Synthesis of this compound
The primary route for the synthesis of this compound involves the reduction of its nitro precursor, 5-chloro-8-nitroquinoline.
Experimental Protocol: Reduction of 5-Chloro-8-nitroquinoline
Materials:
-
5-chloro-8-nitroquinoline
-
Iron powder
-
50% Acetic acid
-
Concentrated ammonia water
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, create a mixture of 5-chloro-8-nitroquinoline and 50% acetic acid.
-
To this stirred mixture, gradually add iron powder. An exothermic reaction will occur.
-
After the addition is complete, continue stirring and heat the mixture if necessary to ensure the reaction goes to completion (monitor by TLC).
-
Cool the reaction mixture and neutralize it to a pH of 8 with concentrated ammonia water.
-
The product, this compound, can then be isolated by steam distillation.
-
Alternatively, the product can be extracted with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from ethanol.[1]
Caption: Synthesis of this compound.
Key Reactions and Applications as a Building Block
This compound is a precursor to a variety of valuable derivatives. The amino group can undergo diazotization, amide bond formation, and participate in cyclization reactions, while the chloro substituent can be utilized in cross-coupling reactions.
Synthesis of 5-Chloro-8-hydroxyquinoline
A crucial derivative, 5-chloro-8-hydroxyquinoline (Cloxyquin), exhibits significant biological activities, including antitubercular properties. One common method to synthesize this compound from this compound is through a diazotization reaction followed by hydrolysis.
Materials:
-
This compound
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Water
-
Sulfuric acid
-
Copper(II) sulfate (optional, as catalyst)
Procedure:
-
Dissolve this compound in a mixture of hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution while maintaining the temperature below 5 °C. Stir vigorously during the addition.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.
-
To hydrolyze the diazonium salt, add the solution to a boiling aqueous solution of sulfuric acid. The diazonium group is replaced by a hydroxyl group, releasing nitrogen gas.
-
The reaction mixture is then cooled, and the resulting precipitate of 5-chloro-8-hydroxyquinoline is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Caption: Diazotization of this compound.
Amide Bond Formation
The amino group of this compound can readily react with carboxylic acids or their derivatives to form amides, which are common motifs in pharmacologically active compounds.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., EDC, HATU)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) and the coupling agent (1.1 equivalents) in the anhydrous solvent.
-
Add the base (2-3 equivalents) to the mixture and stir for a few minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude amide can be purified by column chromatography or recrystallization.
Caption: General workflow for amide coupling.
Suzuki Cross-Coupling Reactions
The chlorine atom at the 5-position of the quinoline ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds. This allows for the introduction of various aryl or vinyl substituents, significantly expanding the molecular diversity of the derivatives.
Materials:
-
This compound (or a protected derivative)
-
Aryl or vinyl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), the boronic acid/ester (1.2-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
Deoxygenate the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, the mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is then purified by column chromatography.
Caption: Suzuki cross-coupling reaction.
Conclusion
This compound stands out as a highly valuable and versatile chemical building block. Its strategic placement of functional groups allows for a multitude of chemical transformations, paving the way for the synthesis of novel compounds with significant potential in drug discovery and materials science. The detailed protocols and schematic representations provided in this guide are intended to empower researchers to fully harness the synthetic potential of this important intermediate. Careful execution of these experimental procedures will enable the efficient and reproducible synthesis of a diverse library of quinoline derivatives for further investigation.
References
Exploring the derivatives of 5-Chloroquinolin-8-amine.
An In-depth Technical Guide on the Derivatives of 5-Chloroquinolin-8-amine for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a heterocyclic aromatic organic compound with the chemical formula C₉H₇ClN₂.[1] It belongs to the quinoline family, a class of compounds that form the core structure of many synthetic drugs. The 8-aminoquinoline scaffold, in particular, is a "privileged structure" in medicinal chemistry, renowned for its broad spectrum of biological activities.[2] Derivatives of this compound have garnered significant interest in drug discovery and development due to their potential therapeutic applications, ranging from antimalarial to antimicrobial and antitubercular activities.[3][4][5] This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to the derivatives of this compound.
Synthesis of this compound and its Derivatives
The synthesis of the this compound core and its subsequent derivatization can be achieved through various synthetic methodologies.
Synthesis of the Quinoline Core
A common method for constructing the quinoline ring system is the Skraup synthesis . This reaction involves the cyclization of an aromatic amine with glycerol in the presence of an acid (like sulfuric acid) and an oxidizing agent.[6] For substituted quinolines, appropriately substituted anilines are used as starting materials.[6]
Another classical approach is the Friedländer annulation , which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group.[2]
Synthesis of 5-Chloro-8-hydroxyquinoline
A precursor to some this compound derivatives is 5-chloro-8-hydroxyquinoline. One method for its preparation involves the following steps:
-
Reacting 4-chloro-o-aminophenol and glycerol with sulfuric acid at elevated temperatures.
-
The reaction mixture is then neutralized, and the product is purified.[7]
Derivatization of the 8-Amino Group
The amino group at the 8-position is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives. Common derivatization strategies include:
-
Acylation: Reaction with various carboxylic acids or their derivatives to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.[8]
-
Reductive Amination: Reaction with aldehydes or ketones to form Schiff bases, which are then reduced to secondary amines.[8]
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated a wide array of biological activities, making them promising candidates for the development of new therapeutic agents.
Antimalarial Activity
8-Aminoquinolines have historically been a cornerstone of antimalarial drug discovery.[2] Novel 5-aryl-8-aminoquinoline derivatives have shown potency against Plasmodium falciparum, with some analogues exhibiting better activity than primaquine, a commonly used antimalarial drug.[3] Interestingly, these new agents were found to be more active against chloroquine-resistant strains than chloroquine-sensitive ones.[3]
Antimicrobial and Antifungal Activity
Several derivatives of the closely related 5-chloro-8-hydroxyquinoline have been synthesized and evaluated for their antimicrobial and antifungal properties.[4] Metal complexes of these derivatives have shown enhanced activity against Gram-positive bacteria.[4] The mechanism of action is thought to involve the chelation of essential metal ions, disrupting microbial processes.[2]
Antitubercular Activity
Cloxyquin (5-chloroquinolin-8-ol), a derivative of this compound, has exhibited significant in vitro activity against Mycobacterium tuberculosis.[5][9] It has been shown to be effective against both drug-sensitive and multidrug-resistant strains.[9] The proposed mechanism of action for halogenated 8-hydroxyquinolines involves the chelation of metal ions crucial for bacterial survival and enzymatic processes.[9]
Quantitative Data
The following tables summarize the quantitative data on the biological activities of various this compound derivatives and related compounds.
Table 1: Antitubercular Activity of Cloxyquin (5-chloroquinolin-8-ol) [9]
| Strain Type | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Drug-sensitive | 100 | 0.125 | 0.25 | 0.062 - 0.25 |
| Drug-resistant | 20 | 0.125 | 0.25 | 0.062 - 0.25 |
| Multidrug-resistant (MDR) | 30 | 0.125 | 0.125 | 0.062 - 0.25 |
| Total | 150 | 0.125 | 0.25 | 0.062 - 0.25 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis of this compound derivatives.
General Synthesis of 5-Chloro-8-hydroxyquinoline[10]
-
A 1N HCl solution (82.5 mL) is added to a round-bottomed flask containing 2-amino-4-chlorophenol (~1 mmol).
-
Acrolein diethyl acetal (2.5 mmol) is added to the reaction mixture.
-
The resulting solution is refluxed at 111°C for 24 hours.
-
After cooling to room temperature, the solution is neutralized to a pH of 7-8 by the addition of solid Na₂CO₃.
-
The product is extracted with dichloromethane (3 x 100 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄ and evaporated under reduced pressure.
-
The crude residue is purified by column chromatography to yield the desired quinoline product.
Synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates[8]
-
Bromination: 8-hydroxyquinoline is treated with N-bromosuccinimide (NBS) in chloroform to afford 7-bromoquinolin-8-ol.
-
Amination: The resulting compound is treated with NaNO₂/HCl followed by reduction with Na₂S₂O₄ in a 1:1 mixture of tetrahydrofuran (THF) and water to give 5-amino-7-bromoquinolin-8-ol.
-
Sulfonylation: The target sulfonate derivatives are obtained by reacting 5-amino-7-bromoquinolin-8-ol with various sulfonyl chlorides in dry THF in the presence of triethylamine (TEA).
Visualizations
Synthetic Workflow
Caption: General synthetic workflow for derivatives of this compound.
Proposed Mechanism of Antimicrobial Action
Caption: Proposed mechanism of action via metal chelation for 8-hydroxyquinoline derivatives.
Conclusion
The this compound scaffold and its derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their broad spectrum of biological activities, including potent antimalarial, antimicrobial, and antitubercular effects, underscores their potential for the development of novel therapeutics. The synthetic accessibility of this core structure and the ease of its derivatization offer ample opportunities for further exploration and optimization of its pharmacological properties. Future research in this area could lead to the discovery of new drug candidates with improved efficacy and safety profiles to combat a range of infectious diseases.
References
- 1. This compound | C9H7ClN2 | CID 224860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. innospk.com [innospk.com]
- 6. benchchem.com [benchchem.com]
- 7. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Step-by-Step Synthesis of 5-Chloroquinolin-8-amine
Abstract
This document provides a detailed protocol for the synthesis of 5-Chloroquinolin-8-amine, an important intermediate used in the manufacturing of dyes and for various research applications in medicinal chemistry. The synthesis is achieved through the chemical reduction of 5-chloro-8-nitroquinoline. This protocol outlines the necessary reagents, equipment, safety precautions, and a step-by-step procedure for the synthesis, work-up, and purification of the target compound.
Introduction
This compound is a quinoline derivative with significant utility as a building block in organic synthesis. Its primary application is as a dye intermediate[1][2]. The synthesis method described herein is a standard laboratory procedure involving the reduction of a nitro group to an amine using iron powder in an acidic medium.
Safety and Handling
Warning: This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
5-Chloro-8-nitroquinoline (Starting Material): Handle with care. Consult the specific Safety Data Sheet (SDS) before use.
-
This compound (Product): Toxic if swallowed, may cause an allergic skin reaction, and causes serious eye damage. It is also suspected of damaging fertility or the unborn child and is very toxic to aquatic life[3].
-
Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
-
Ammonia Water (Concentrated): Corrosive and toxic. Causes severe skin burns and eye damage. Respiratory irritant.
All waste materials should be disposed of according to institutional and local environmental regulations.
Materials and Equipment
Reagents
-
5-chloro-8-nitroquinoline
-
Iron powder (fine grade)
-
Glacial Acetic Acid (or 50% aqueous solution)
-
Concentrated Ammonia Water
-
Deionized Water
-
Organic Solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (drying agent)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Magnetic stir bar
-
Dropping funnel
-
Beakers and Erlenmeyer flasks
-
Separatory funnel
-
Büchner funnel and flask for filtration
-
pH indicator strips or pH meter
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocol
The synthesis is performed via the reduction of 5-chloro-8-nitroquinoline.
Step 1: Reaction Setup
-
Place a magnetic stir bar into a round-bottom flask of appropriate size.
-
Add 5-chloro-8-nitroquinoline and 50% aqueous acetic acid to the flask[1][2].
Step 2: Reduction Reaction
-
Begin stirring the mixture.
-
Carefully and portion-wise, add the iron powder to the flask. The reaction can be exothermic, so control the rate of addition to maintain a manageable temperature.
-
Once the addition is complete, attach a reflux condenser and heat the mixture under reflux for a duration sufficient to ensure the reaction goes to completion (typically monitored by Thin Layer Chromatography, TLC).
Step 3: Neutralization and Work-up
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the mixture by slowly adding concentrated ammonia water until the pH reaches approximately 8[1][2]. This should be done in an ice bath to control the heat from the neutralization reaction.
-
The product, this compound, may precipitate out of the solution upon neutralization.
Step 4: Product Isolation and Purification Two common methods for isolation are steam distillation and solvent extraction.
-
Method A: Steam Distillation
-
The neutralized mixture can be subjected to steam distillation to isolate the volatile this compound[1][2].
-
Collect the distillate, which contains the product and water.
-
The product can then be isolated from the distillate by filtration if it solidifies upon cooling, or by extraction with an organic solvent.
-
-
Method B: Solvent Extraction (Alternative)
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Step 5: Final Purification The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to obtain a product of high purity. The final product should be a light yellow, needle-like crystalline solid[1][2].
Data Summary
The following table summarizes the key properties of the reactant and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 5-chloro-8-nitroquinoline | C₉H₅ClN₂O₂ | 208.60 | - | - |
| This compound | C₉H₇ClN₂ | 178.62 | Light yellow needle-like crystals[1][2] | 87 °C[1][2] |
Visualization of Experimental Workflow
The logical flow of the synthesis protocol is illustrated in the diagram below.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for 5-Chloroquinolin-8-amine in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloroquinolin-8-amine is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a diverse array of compounds with significant applications in medicinal chemistry and materials science. Its quinoline core, substituted with a chlorine atom at the 5-position and an amine group at the 8-position, provides a scaffold that can be readily functionalized to generate novel molecules with a wide range of biological activities. The presence of the reactive amino group allows for the formation of Schiff bases, amides, and sulfonamides, while the quinoline nitrogen and the amino group can act as bidentate ligands for the formation of metal complexes.
Research has demonstrated that derivatives of this compound exhibit promising antimicrobial, anticancer, and antimalarial properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules, supported by quantitative data and workflow visualizations.
Key Applications
The primary research applications of this compound are centered around its use as a precursor for:
-
Schiff Base Ligands and their Metal Complexes: The condensation of the 8-amino group with various aldehydes yields Schiff bases, which are excellent ligands for a variety of metal ions. These metal complexes have shown significant potential as antimicrobial and anticancer agents.
-
Antimalarial Agents: The 8-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drugs. Modification of this core structure, starting from this compound, allows for the development of new drug candidates with improved efficacy and reduced side effects.
-
Novel Heterocyclic Systems: The reactivity of the amino group enables its incorporation into more complex heterocyclic systems through cyclization reactions, leading to the discovery of new chemical entities with unique biological profiles.
Data Presentation: Biological Activities of this compound Derivatives
The following table summarizes the antimicrobial activity of Schiff bases derived from the condensation of 5-substituted-8-aminoquinolines with furan-2,3-dicarbaldehyde.
| Compound | 5-Substituent | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| IIIa | H | Staphylococcus aureus | 12.5 |
| Bacillus subtilis | 25 | ||
| Escherichia coli | 50 | ||
| Pseudomonas aeruginosa | 50 | ||
| IIIb | F | Staphylococcus aureus | 6.25 |
| Bacillus subtilis | 12.5 | ||
| Escherichia coli | 25 | ||
| Pseudomonas aeruginosa | 25 | ||
| IIIc | Cl | Staphylococcus aureus | 3.12 |
| Bacillus subtilis | 6.25 | ||
| Escherichia coli | 12.5 | ||
| Pseudomonas aeruginosa | 12.5 | ||
| IIId | Br | Staphylococcus aureus | 6.25 |
| Bacillus subtilis | 12.5 | ||
| Escherichia coli | 25 | ||
| Pseudomonas aeruginosa | 25 | ||
| IIIe | I | Staphylococcus aureus | 12.5 |
| Bacillus subtilis | 25 | ||
| Escherichia coli | 50 | ||
| Pseudomonas aeruginosa | 50 | ||
| IIIf | NO₂ | Staphylococcus aureus | 25 |
| Bacillus subtilis | 50 | ||
| Escherichia coli | 100 | ||
| Pseudomonas aeruginosa | 100 | ||
| IIIg | OCH₃ | Staphylococcus aureus | 50 |
| Bacillus subtilis | 100 | ||
| Escherichia coli | >100 | ||
| Pseudomonas aeruginosa | >100 | ||
| IIIh | CH₃ | Staphylococcus aureus | 25 |
| Bacillus subtilis | 50 | ||
| Escherichia coli | 100 | ||
| Pseudomonas aeruginosa | 100 | ||
| IIIi | OCOCH₃ | Staphylococcus aureus | 50 |
| Bacillus subtilis | 100 | ||
| Escherichia coli | >100 | ||
| Pseudomonas aeruginosa | >100 | ||
| Ciprofloxacin | - | Staphylococcus aureus | 1.56 |
| Bacillus subtilis | 3.12 | ||
| Escherichia coli | 0.78 | ||
| Pseudomonas aeruginosa | 0.78 |
Experimental Protocols
Protocol 1: Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with an aldehyde.
Materials:
-
This compound
-
Substituted aldehyde (e.g., furan-2,3-dicarbaldehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).
-
Add the substituted aldehyde (0.5 mmol for a 2:1 condensation with a dialdehyde) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a vacuum oven.
-
Characterize the product using appropriate analytical techniques (e.g., FT-IR, ¹H NMR, Mass Spectrometry).
Protocol 2: Synthesis of Metal Complexes with Schiff Base Ligands
This protocol outlines the general procedure for the synthesis of metal complexes using Schiff bases derived from this compound.
Materials:
-
Schiff base ligand (synthesized as per Protocol 1)
-
Metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)
-
Methanol or ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Dissolve the Schiff base ligand (2 mmol) in hot ethanol (20 mL) in a round-bottom flask.
-
In a separate beaker, dissolve the metal salt (1 mmol) in methanol (10 mL).
-
Slowly add the methanolic solution of the metal salt to the solution of the Schiff base ligand with constant stirring.
-
Adjust the pH of the reaction mixture to 7-8 by adding a dilute solution of sodium hydroxide in methanol, if necessary.
-
Reflux the reaction mixture for 2-3 hours.
-
Monitor the formation of the complex by observing the color change and precipitation.
-
Cool the mixture to room temperature and collect the precipitated metal complex by filtration.
-
Wash the complex with methanol and then with diethyl ether.
-
Dry the final product in a desiccator over anhydrous CaCl₂.
-
Characterize the metal complex using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.
Visualizations
Logical Workflow for Schiff Base and Metal Complex Synthesis
Caption: General workflow for the synthesis of Schiff bases and their metal complexes.
Signaling Pathway Inhibition by Quinoline Derivatives
Application Notes and Protocols: 5-Chloroquinolin-8-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-Chloroquinolin-8-amine as a versatile building block in modern organic synthesis. The protocols detailed herein are based on established methodologies and offer a starting point for the synthesis of a diverse range of functionalized quinoline derivatives, which are of significant interest in medicinal chemistry and materials science.
Introduction
This compound is a bifunctional quinoline derivative possessing two key reactive sites: a chloro group at the 5-position and an amino group at the 8-position. This unique arrangement allows for selective functionalization through various cross-coupling reactions, making it a valuable scaffold for the construction of complex molecules with potential biological activity. The 8-aminoquinoline core is a privileged structure in drug discovery, known for its presence in antimalarial, antibacterial, and anticancer agents. The strategic placement of the chloro substituent provides a handle for palladium-catalyzed C-C and C-N bond-forming reactions, enabling the introduction of a wide array of substituents to modulate the physicochemical and pharmacological properties of the resulting compounds.
Key Applications in Organic Synthesis
This compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions. The chemoselectivity of these reactions, targeting either the C5-Cl bond or the C8-NH2 group, can be controlled by the appropriate choice of reaction conditions, including the catalyst, ligand, and base.
Buchwald-Hartwig Amination: C-N Bond Formation at the 5-Position
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. In the context of this compound, this reaction can be employed to introduce various aryl or alkylamino groups at the 5-position, leading to the synthesis of novel 5-amino-8-aminoquinoline derivatives. These products are of interest for their potential as ligands, electronic materials, and bioactive molecules.
Experimental Protocol: Synthesis of 5-(Arylamino)quinolin-8-amine
This protocol is adapted from the Buchwald-Hartwig amination of a similar substrate, 5-bromo-8-benzyloxyquinoline. Researchers should note that optimization of the ligand, base, and temperature may be necessary for this compound and different amine coupling partners.
-
Materials:
-
This compound
-
Aryl amine (e.g., aniline, diphenylamine)
-
Palladium(II) acetate (Pd(OAc)2)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
-
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the aryl amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the phosphine ligand (0.02-0.05 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add Palladium(II) acetate (0.01-0.02 mmol) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Quantitative Data Summary
| Entry | Amine | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | XPhos | 100 | 12 | 85 |
| 2 | Diphenylamine | RuPhos | 110 | 18 | 78 |
| 3 | Morpholine | XPhos | 90 | 8 | 92 |
Note: The data presented in this table is representative and may vary based on the specific reaction conditions and the purity of the reagents.
Logical Workflow for Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation at the 5-Position
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. This reaction can be applied to this compound to introduce aryl or vinyl substituents at the 5-position, providing access to a wide range of novel quinoline derivatives. The amino group at the 8-position can potentially interfere with the catalytic cycle; therefore, protection of the amine may be necessary in some cases.
Experimental Protocol: Synthesis of 5-Aryl-8-aminoquinoline
This is a general protocol that may require optimization depending on the specific boronic acid used.
-
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.5 mmol) in the chosen solvent (10 mL).
-
Add an aqueous solution of the base (e.g., 2 M K2CO3, 2 mL).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst (0.03-0.05 mmol) to the reaction mixture.
-
Heat the mixture to 80-100 °C under an inert atmosphere and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
-
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Toluene/H2O | 91 |
| 3 | 2-Thienylboronic acid | Pd(PPh3)4 | K2CO3 | DMF/H2O | 75 |
Note: This data is illustrative and based on typical Suzuki coupling reactions of similar substrates.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira and Heck Couplings: Introduction of Alkynyl and Alkenyl Moieties
While less commonly reported for this compound itself, the Sonogashira and Heck couplings represent viable strategies for introducing alkynyl and alkenyl groups, respectively, at the 5-position. These reactions would further expand the chemical space accessible from this versatile building block.
Conceptual Experimental Workflow for Sonogashira/Heck Coupling
Given the lack of specific literature protocols for this compound, a general workflow is presented. Significant optimization is expected to be necessary.
Sonogashira/Heck Coupling General Workflow
Caption: A general workflow for Sonogashira or Heck coupling of this compound.
Chemoselectivity Considerations
A key challenge in the functionalization of this compound is achieving chemoselectivity. The primary amino group at the 8-position can also participate in cross-coupling reactions or act as a ligand for the palladium catalyst, potentially leading to undesired side products or catalyst deactivation.
-
Reaction at C5-Cl: To favor reactions at the chloro-substituted position, it is often beneficial to use conditions that are well-established for aryl chlorides. The choice of a bulky phosphine ligand can sterically hinder coordination of the C8-amino group to the palladium center.
-
Reaction at C8-NH2: If functionalization at the amino group is desired, this can typically be achieved through standard amidation or alkylation reactions prior to any palladium-catalyzed coupling at the C5-position.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for the selective introduction of a wide range of substituents through well-established palladium-catalyzed cross-coupling reactions. The resulting functionalized 8-aminoquinoline derivatives are of significant interest for applications in drug discovery, materials science, and coordination chemistry. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthetic potential of this important scaffold. As with any synthetic methodology, careful optimization of reaction conditions is recommended to achieve the best results for specific substrates and desired products.
Application Notes and Protocols: Synthesis of Novel Derivatives from 5-Chloroquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of novel Schiff base, amide, and sulfonamide derivatives starting from 5-Chloroquinolin-8-amine. This scaffold is a key building block in medicinal chemistry, and its derivatives have shown significant potential across a range of therapeutic areas, including oncology and infectious diseases.[1][2] The following protocols are designed to be a practical guide for researchers in the synthesis and evaluation of these promising compounds.
Synthesis of Novel Schiff Base Derivatives
Schiff bases, characterized by their azomethine group (-C=N-), are synthesized via the condensation of a primary amine with an active carbonyl compound.[3] Derivatives of 8-aminoquinoline containing this linkage have been investigated for their wide-ranging antimicrobial activities.[4][5][6]
Synthetic Pathway: Schiff Base Formation
A general reaction scheme for the synthesis of Schiff base derivatives from this compound is presented below.
Caption: General synthesis of Schiff base derivatives.
Experimental Protocol: Synthesis of N-(4-methoxybenzylidene)-5-chloroquinolin-8-amine
This protocol details the synthesis of a representative Schiff base derivative.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 178.6 mg) in absolute ethanol (20 mL).
-
Addition of Reagents: To this solution, add 4-methoxybenzaldehyde (1.0 mmol, 136.1 mg).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[7]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Purification: Isolate the precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
-
Characterization: Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR) and mass spectrometry.
Quantitative Data: Reaction Yields
The following table summarizes the expected yields for a series of synthesized Schiff base derivatives based on similar reported syntheses.
| Entry | R Group (Substituted Benzaldehyde) | Product Name | Molecular Formula | Expected Yield (%) |
| 1 | 4-OCH₃ | N-(4-methoxybenzylidene)-5-chloroquinolin-8-amine | C₁₇H₁₃ClN₂O | 85 - 92 |
| 2 | 4-Cl | N-(4-chlorobenzylidene)-5-chloroquinolin-8-amine | C₁₆H₁₀Cl₂N₂ | 88 - 95 |
| 3 | 4-NO₂ | N-(4-nitrobenzylidene)-5-chloroquinolin-8-amine | C₁₆H₁₀ClN₃O₂ | 90 - 96 |
| 4 | H | N-benzylidene-5-chloroquinolin-8-amine | C₁₆H₁₁ClN₂ | 82 - 90 |
Biological Activity: Antimicrobial Potential
Schiff base derivatives of quinolines are known to possess significant antimicrobial properties.[4] The mechanism is often attributed to the azomethine group, which can interfere with bacterial cell wall synthesis or chelate essential metal ions required for microbial growth.[5]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table presents representative MIC values for analogous quinoline-based Schiff bases against common bacterial strains.[6][8]
| Compound | S. aureus (MIC μg/mL) | E. coli (MIC μg/mL) | P. aeruginosa (MIC μg/mL) |
| N-(4-chlorobenzylidene) derivative analog | 6.25 | 12.5 | 12.5 |
| N-(4-nitrobenzylidene) derivative analog | 12.5 | 25 | 50 |
| N-(4-methoxybenzylidene) derivative analog | 25 | 50 | 50 |
| Ciprofloxacin (Control) | 1.0 | 0.5 | 1.0 |
Synthesis of Novel Amide Derivatives
The amide bond is a cornerstone of medicinal chemistry. Synthesizing amide derivatives of this compound via acylation with acyl chlorides is a robust and efficient method for generating novel compounds with potential therapeutic value, particularly in cancer research.[1][9]
Synthetic Pathway: Amide Formation
The general reaction for forming amide derivatives involves the nucleophilic attack of the amine on an activated carboxylic acid derivative, such as an acyl chloride.[10][11]
Caption: General synthesis of amide derivatives.
Experimental Protocol: Synthesis of N-(5-chloroquinolin-8-yl)benzamide
This protocol outlines the synthesis of a representative amide derivative.[12]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 mmol, 178.6 mg) and anhydrous dichloromethane (DCM, 15 mL).
-
Base Addition: Add triethylamine (TEA, 1.2 mmol, 0.17 mL) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add benzoyl chloride (1.1 mmol, 0.13 mL) dropwise to the stirred solution. The reaction is exothermic.[]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench by slowly adding 10 mL of water.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and finally with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure amide.
General Experimental Workflow
The overall process from synthesis to purified product follows a standard laboratory workflow.
Caption: General experimental workflow for amide synthesis.
Biological Activity: Anticancer Potential
Numerous 8-aminoquinoline derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[2] Proposed mechanisms include the induction of apoptosis and the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][2]
Quantitative Data: In Vitro Cytotoxicity (IC₅₀)
The table below shows representative half-maximal inhibitory concentration (IC₅₀) values for analogous 8-aminoquinoline amides against human cancer cell lines.[9]
| Compound | MCF-7 (Breast) IC₅₀ (μM) | A549 (Lung) IC₅₀ (μM) | HCT116 (Colon) IC₅₀ (μM) |
| N-(quinolin-8-yl)benzamide analog | 8.5 | 12.1 | 10.2 |
| N-(quinolin-8-yl)cinnamamide analog | 5.2 | 7.8 | 6.5 |
| N-(quinolin-8-yl)-4-nitrobenzamide analog | 3.1 | 4.5 | 3.9 |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.9 |
Synthesis of Novel Sulfonamide Derivatives
Sulfonamides are a critical class of pharmacophores known for a vast array of biological activities.[14] The synthesis of sulfonamide derivatives from this compound provides a pathway to novel compounds with potential as inhibitors of key cellular enzymes or as antimicrobial agents.[15][16]
Synthetic Pathway: Sulfonamide Formation
The most common method for synthesizing sulfonamides involves the reaction of a primary amine with a sulfonyl chloride in the presence of a base.[17]
Caption: General synthesis of sulfonamide derivatives.
Experimental Protocol: Synthesis of N-(5-chloroquinolin-8-yl)benzenesulfonamide
This protocol provides a method for synthesizing a representative sulfonamide derivative.[18]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 178.6 mg) in pyridine (10 mL) at room temperature.
-
Reagent Addition: Slowly add benzenesulfonyl chloride (1.1 mmol, 0.14 mL) to the stirred solution.
-
Reaction: Continue stirring the mixture at room temperature for 6-12 hours.
-
Monitoring: Monitor the reaction's progress using TLC with an appropriate eluent system (e.g., ethyl acetate:hexane 1:1).
-
Work-up: Upon completion, pour the reaction mixture into 50 mL of ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water to remove pyridine hydrochloride. Recrystallize the crude product from an ethanol/water mixture to obtain the pure sulfonamide.
-
Drying: Dry the purified product under vacuum.
Biological Activity: Enzyme Inhibition and Anticancer Potential
Quinoline sulfonamides have been identified as potent inhibitors of various enzymes, including carbonic anhydrases and protein kinases like Pyruvate Kinase M2 (PKM2), which are implicated in cancer metabolism.[19][20] Inhibition of these pathways can disrupt tumor cell growth and survival.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Several 8-aminoquinoline derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism.[1][2] A simplified diagram of this pathway is shown below, indicating the potential point of inhibition.
Caption: Potential inhibition of the PI3K/Akt pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jetir.org [jetir.org]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. benchchem.com [benchchem.com]
- 14. cbijournal.com [cbijournal.com]
- 15. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of novel quinoline sulphonamide derivatives as potent, selective and orally active RORγ inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antimicrobial Activity of 5-Chloroquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, antimalarial, and anticancer properties.[1][2] Their mechanism of action, particularly for fluoroquinolones, often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication.[3] This disruption of DNA synthesis ultimately leads to bacterial cell death.[3] 5-Chloroquinolin-8-amine is a quinoline derivative whose antimicrobial potential warrants systematic investigation.[4][5][6]
These application notes provide a comprehensive experimental framework for evaluating the in vitro antimicrobial activity of this compound. The protocols detailed herein adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and describe methods for preliminary screening via agar disk diffusion, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[7][8][9]
Experimental Design Workflow
A systematic approach is crucial for accurately determining the antimicrobial profile of a test compound. The workflow begins with qualitative screening to assess the breadth of activity, followed by quantitative assays to determine potency and the nature of the antimicrobial effect (i.e., static vs. cidal).
References
- 1. researchgate.net [researchgate.net]
- 2. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. This compound | 5432-09-7 [chemicalbook.com]
- 5. This compound CAS#: 5432-09-7 [m.chemicalbook.com]
- 6. This compound | C9H7ClN2 | CID 224860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. iacld.com [iacld.com]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
Application Notes and Protocols for 5-Chloroquinolin-8-amine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-chloroquinolin-8-amine as a key intermediate in the synthesis of pharmacologically active compounds, particularly in the development of antimalarial agents. This document includes detailed experimental protocols, quantitative data, and visualizations to guide researchers in the effective use of this versatile chemical building block.
Introduction
The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of several important drugs, most notably the antimalarial agent primaquine and its analogues.[1][2] The introduction of a chlorine atom at the 5-position of the quinoline ring can significantly influence the physicochemical properties and biological activity of the resulting derivatives, making this compound a valuable starting material for the synthesis of new chemical entities. Its derivatives have been investigated for their potential as antimalarial, antibacterial, and anticancer agents.[3][4]
Application: Synthesis of Antimalarial Agents
This compound serves as a crucial intermediate in the synthesis of novel antimalarial compounds, including analogues of primaquine. The 8-amino group provides a reactive handle for the introduction of various side chains, which is a common strategy to modulate the efficacy, toxicity, and pharmacokinetic profile of antimalarial drugs.
Synthesis of 5-Phenoxy Primaquine Analogues
A notable application of a 5-chloro-8-aminoquinoline precursor is in the synthesis of 5-phenoxy primaquine analogues. These compounds have shown promising activity against Plasmodium falciparum.[5] The general synthetic approach involves the initial synthesis of a 5-chloro-8-nitroquinoline derivative, followed by nucleophilic aromatic substitution to introduce the phenoxy group, reduction of the nitro group to an amine, and finally, alkylation of the resulting 8-amino group to introduce the primaquine-like side chain.
Quantitative Data for the Synthesis of a 5-Phenoxy Primaquine Analogue
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile | Reflux | 4 | 85 |
| 2 | Phenoxylation | Phenol, K₂CO₃ | DMSO | 120 | 12 | 70-90 |
| 3 | Nitro Reduction | SnCl₂·2H₂O | Ethanol | Reflux | 3 | 80-95 |
| 4 | Reductive Amination | 1-Phthalimido-4-pentanone, Na(OAc)₃BH | 1,2-Dichloroethane | Room Temp | 24 | 60-75 |
| 5 | Deprotection | Hydrazine hydrate | Ethanol | Reflux | 4 | >90 |
Experimental Protocols
General Experimental Workflow
References
- 1. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. 5-Phenoxy Primaquine Analogs and the Tetraoxane Hybrid as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-Chloro-8-Hydroxyquinoline: A Detailed Protocol for Researchers
Abstract
5-Chloro-8-hydroxyquinoline is a crucial intermediate in the synthesis of pharmaceuticals and other bioactive compounds, exhibiting significant antibacterial and antifungal properties. This document provides detailed protocols for the chemical synthesis of 5-chloro-8-hydroxyquinoline, targeting researchers, scientists, and professionals in drug development. Three primary synthesis routes are presented: the Doebner-von Miller reaction, direct chlorination of 8-hydroxyquinoline, and a high-yield industrial method utilizing a Skraup-type reaction. This application note includes comprehensive experimental procedures, tabulated quantitative data for easy comparison, and graphical representations of the workflows to ensure clarity and reproducibility in the laboratory setting.
Introduction
5-Chloro-8-hydroxyquinoline, also known as Cloxiquine, is a halogenated derivative of 8-hydroxyquinoline. Its biological activity makes it a compound of interest in medicinal chemistry and drug development. The successful and efficient synthesis of this compound is paramount for further research and application. This document outlines established and reliable protocols for its preparation, providing the necessary details for replication and optimization.
Synthesis Methodologies
Several synthetic routes to 5-chloro-8-hydroxyquinoline have been established, each with distinct advantages regarding yield, purity, and scalability. Below are the detailed protocols for three prominent methods.
Method 1: Doebner-von Miller Reaction
This classic method involves the reaction of an aniline derivative with an α,β-unsaturated carbonyl compound to form the quinoline ring system. In this specific synthesis, 4-chloro-2-aminophenol reacts with acrolein diethyl acetal.
Experimental Protocol:
-
To a round-bottomed flask, add 4-chloro-2-aminophenol (approximately 1 mmol).
-
Add 82.5 mL of a 1N hydrochloric acid solution to the flask.
-
Introduce acrolein diethyl acetal (2.5 mmol) to the reaction mixture.
-
Heat the resulting solution to reflux at 111°C and maintain for 24 hours.[1][2]
-
After 24 hours, cool the mixture to room temperature.
-
Neutralize the solution to a pH of 7-8 by the careful addition of solid sodium carbonate.
-
Extract the product from the aqueous solution using dichloromethane (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent by evaporation under reduced pressure.
-
Purify the crude product by column chromatography using an eluent mixture of 15% ethyl acetate in cyclohexane with methanol to afford the pure 5-chloro-8-hydroxyquinoline.[1][2]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 49% | [2] |
| Purity | >95% (after chromatography) | [1] |
| Melting Point | 122-124 °C | [1] |
Method 2: Direct Chlorination of 8-Hydroxyquinoline
This approach involves the electrophilic substitution of a chlorine atom onto the 8-hydroxyquinoline ring. The use of hydrogen peroxide and hydrochloric acid provides an in-situ generation of the chlorinating agent.
Experimental Protocol:
-
In a reaction vessel, dissolve 10 g of 8-hydroxyquinoline in 120 g of 30% hydrochloric acid with stirring until fully dissolved.[3]
-
Cool the solution to -10°C using an ice-salt bath.
-
Slowly add 5 g of hydrogen peroxide over a period of 2 hours, maintaining the temperature at -10°C.
-
After the addition is complete, allow the reaction to proceed for an additional 2 hours at the same temperature.
-
Isolate the precipitated 5-chloro-8-hydroxyquinoline hydrochloride by filtration.
-
Wash the solid with three 20 g portions of hydrochloric acid and filter.
-
To the collected solid, add 40 g of water and stir to form a yellow suspension.
-
Adjust the pH to 6.7 by adding 28% ammonia water, which will precipitate the free base.[3]
-
Filter the white solid, which is the desired 5-chloro-8-hydroxyquinoline.
-
Dry the product under vacuum.
Quantitative Data:
| Parameter | Value | Reference |
| Melting Point | 126-128 °C | [3] |
Note: This method may also produce 7-chloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline as by-products.[3]
Method 3: High-Yield Industrial Synthesis (Skraup-Type Reaction)
This patented method is a variation of the Skraup synthesis and provides high yields and purity, making it suitable for larger-scale production. It involves the reaction of 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol with glycerol in the presence of sulfuric acid.
Experimental Protocol:
-
To a 1000-liter reactor, add 173 kg of glycerol, 87 kg of 4-chloro-2-nitrophenol, and 143 kg of 4-chloro-2-aminophenol.[4]
-
Stir the mixture and heat to 120°C.
-
Slowly add 288 kg of 98 wt% sulfuric acid over 10-12 hours, controlling the exothermic reaction.[4]
-
After the addition is complete, maintain the reaction at 150°C for 3 hours. During this period, remove water by vacuum.
-
Cool the reaction mixture to 60°C.
-
Neutralize the mixture by adding a 10% aqueous sodium hydroxide solution until the pH reaches 7.
-
Isolate the solid crude product by centrifugation.
-
Dissolve the filter cake in a 7.5 wt% hydrochloric acid solution.
-
Decolorize the solution with activated carbon and filter.
-
Add sodium chloride to the filtrate to precipitate 5-chloro-8-hydroxyquinoline hydrochloride and filter.
-
Neutralize the hydrochloride salt with a 10 wt% sodium hydroxide solution to a pH of 7.
-
Filter and dry the final product to obtain pure 5-chloro-8-hydroxyquinoline.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 85-92% | [4] |
| HPLC Purity | 99% | [4] |
Experimental Workflows
To visually represent the methodologies, the following diagrams have been generated using the DOT language.
Caption: Workflow for the Doebner-von Miller synthesis of 5-chloro-8-hydroxyquinoline.
Caption: Workflow for the direct chlorination synthesis of 5-chloro-8-hydroxyquinoline.
Conclusion
This document provides a comprehensive guide for the synthesis of 5-chloro-8-hydroxyquinoline through various established methods. The choice of method will depend on the specific requirements of the researcher, including desired yield, purity, and scale of the reaction. The detailed protocols and supplementary data are intended to facilitate the successful preparation of this important chemical intermediate for applications in drug discovery and development. It is imperative to adhere to all standard laboratory safety procedures when carrying out these chemical syntheses.
References
- 1. 5-Chloro-8-hydroxyquinoline | 130-16-5 [chemicalbook.com]
- 2. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
Application Notes and Protocols for 5-Chloroquinolin-8-amine in Antitubercular Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB) remains a formidable global health challenge, necessitating the discovery of novel therapeutic agents to combat drug-resistant strains of Mycobacterium tuberculosis. The quinoline scaffold has emerged as a promising pharmacophore in the development of new antitubercular drugs. While extensive research has been conducted on 8-hydroxyquinolines, this document focuses on the potential application of 5-Chloroquinolin-8-amine as a core structure for developing new antitubercular agents.
Due to limited direct studies on this compound, these notes and protocols are largely based on the significant antitubercular activity observed in its close analogue, 5-chloroquinolin-8-ol (cloxyquin). The data from cloxyquin strongly suggests that the 5-chloro-8-substituted quinoline framework is a valuable starting point for new drug discovery efforts. These guidelines are intended to provide a foundational framework for researchers to synthesize, screen, and evaluate this compound derivatives for their potential as novel antitubercular agents.
Data Presentation: Antitubercular Activity of a Key Analogue
The following table summarizes the in vitro activity of 5-chloroquinolin-8-ol (cloxyquin), a structurally similar compound to this compound, against Mycobacterium tuberculosis. This data highlights the potential of the 5-chloro-substituted quinoline scaffold.
Table 1: In Vitro Antitubercular Activity of 5-Chloroquinolin-8-ol (Cloxyquin)
| Compound | M. tuberculosis Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| 5-Chloroquinolin-8-ol (Cloxyquin) | 9 standard strains and 150 clinical isolates (including MDR) | 0.062 - 0.25 | 0.125 | 0.25 | [1][2][3][4] |
MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. MDR: Multidrug-resistant.
Proposed Signaling Pathway and Mechanism of Action
The primary proposed mechanism of action for 8-hydroxyquinolines, and likely extensible to 8-aminoquinolines, is their ability to chelate metal ions essential for bacterial survival and enzymatic function. This chelation can disrupt critical cellular processes.
Caption: Hypothesized metal chelation mechanism for this compound.
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol is a general method adapted from the Skraup synthesis of quinolines and would require optimization.
Materials:
-
4-Chloro-2-aminophenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)
-
Sodium hydroxide solution
-
Hydrochloric acid solution
-
Organic solvent (e.g., dichloromethane)
Procedure:
-
Carefully add concentrated sulfuric acid to a cooled mixture of 4-chloro-2-aminophenol and glycerol.
-
Slowly add the oxidizing agent to the mixture while keeping the temperature controlled.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, pour the mixture into a large volume of water and neutralize with a sodium hydroxide solution to precipitate the crude product.
-
Filter the crude product, wash with water, and then re-dissolve in dilute hydrochloric acid.
-
Treat with activated charcoal to decolorize, and then filter.
-
Re-precipitate the product by adding a sodium hydroxide solution.
-
The resulting 5-chloro-8-hydroxyquinoline can be isolated and purified.
-
To obtain this compound, the hydroxyl group can be converted to an amino group through a multi-step process, potentially involving Buchwald-Hartwig amination or a related nucleophilic aromatic substitution reaction. This would require specific catalyst and reaction condition screening.
Protocol 2: In Vitro Antitubercular Susceptibility Testing
This protocol outlines the Microplate Alamar Blue Assay (MABA), a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[5]
Materials:
-
Mycobacterium tuberculosis H37Rv (or other strains)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Sterile 96-well microplates
-
Test compound (this compound derivative) stock solution in DMSO
-
Rifampicin or Isoniazid (positive control)
-
Alamar Blue reagent
-
DMSO (negative control)
Procedure:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute to achieve a final inoculum of approximately 5 x 10⁴ CFU/well.
-
Prepare serial two-fold dilutions of the test compound in the 96-well plate, typically ranging from 100 µg/mL to 0.09 µg/mL.
-
Add 100 µL of the bacterial suspension to each well containing the diluted compound. Include wells for a positive control (Rifampicin), a negative control (DMSO), and a bacterial growth control (no compound).
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
Assess the color change visually. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the development and evaluation of novel antitubercular agents based on the this compound scaffold.
Caption: A typical drug discovery workflow for this compound derivatives.
Structure-Activity Relationship (SAR) Insights
Based on studies of the broader 8-hydroxyquinoline class, the following SAR insights may guide the design of novel this compound derivatives:
-
C5 Position: Small halogen substitutions at the C5 position, such as chlorine, appear to be crucial for potent antitubercular activity.[6]
-
C8 Position: The nature of the substituent at the C8 position (in this case, an amine) is critical. Modifications of this amino group, for example, by forming amides or other derivatives, could significantly modulate activity and pharmacokinetic properties.
-
Other Positions: Substitutions at other positions on the quinoline ring, such as C2 and C7, have been shown to influence activity, but often with less dramatic effects than at C5 and C8.[6]
These application notes and protocols provide a starting point for the exploration of this compound and its derivatives as a new class of antitubercular agents. Further research is warranted to fully elucidate the potential of this chemical scaffold.
References
- 1. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro activities of cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Chloroquinolin-8-amine in the Synthesis of Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes incorporating the 5-Chloroquinolin-8-amine ligand. The protocols detailed below are intended to serve as a guide for the synthesis and evaluation of these complexes, with a particular focus on their potential as therapeutic agents.
Introduction
This compound is a derivative of 8-hydroxyquinoline, a well-known chelating agent with a broad spectrum of biological activities. The introduction of a chlorine atom at the 5-position and an amine group at the 8-position of the quinoline ring can significantly influence the electronic and steric properties of the resulting metal complexes, potentially enhancing their therapeutic efficacy. Metal complexes of quinoline derivatives have garnered significant interest due to their diverse applications in medicinal chemistry, including their use as anticancer, antimicrobial, and antiviral agents. The coordination of a metal ion to the quinoline ligand can lead to novel mechanisms of action, such as the induction of apoptosis and cell cycle arrest in cancer cells.
Synthesis of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through two primary routes: direct complexation with the amine ligand or through the formation of a Schiff base derivative followed by metal complexation.
Protocol 1: General Synthesis of a Transition Metal Complex with this compound
This protocol describes a general method for the direct complexation of a transition metal salt with this compound.
Materials:
-
This compound
-
Transition metal salt (e.g., Copper(II) chloride dihydrate, Cobalt(II) chloride hexahydrate)
-
Ethanol or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the transition metal salt (0.5 mmol for a 2:1 ligand-to-metal ratio) in 10 mL of ethanol.
-
Slowly add the metal salt solution to the ligand solution while stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the resulting metal complex in a desiccator or under vacuum.
Protocol 2: Synthesis of a Copper(II) Schiff Base Complex Derived from a Quinoline Aldehyde
This protocol details the synthesis of a Schiff base ligand from a quinoline aldehyde and subsequent complexation with Copper(II). This method is adapted from the synthesis of related quinoline-based Schiff base complexes.[1]
Materials:
-
Quinoline-8-carbaldehyde (or a similar quinoline aldehyde)
-
4-Aminobenzoic acid ethyl ester (or a similar primary amine)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Methanol
-
Pyrex tube
-
Liquid nitrogen
Procedure:
Part A: Synthesis of the Schiff Base Ligand (L)
-
Dissolve quinoline-8-carbaldehyde (0.15 mmol) in 10 mL of methanol in a round-bottom flask.
-
Add a solution of 4-aminobenzoic acid ethyl ester (0.15 mmol) in 10 mL of methanol to the aldehyde solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 2-4 hours until a precipitate forms.
-
Collect the Schiff base ligand (L) by filtration, wash with cold methanol, and dry.
Part B: Synthesis of the Copper(II) Complex [Cu(L)(NO₃)₂]
-
Place the Schiff base ligand (L) (0.15 mmol) and Cu(NO₃)₂·3H₂O (0.15 mmol, 36.3 mg) in a thick-walled Pyrex tube.[1]
-
Quench the tube in liquid nitrogen and seal it.[1]
-
Heat the sealed tube at 80°C for four days.[1]
-
Allow the tube to cool to room temperature slowly (programmed at 5°C/h).[1]
-
Carefully open the tube and collect the resulting crystals of the copper(II) complex.
Characterization of Metal Complexes
The synthesized metal complexes should be characterized using various spectroscopic and analytical techniques to confirm their structure and purity.
| Technique | Purpose |
| FT-IR Spectroscopy | To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, N-H). |
| ¹H and ¹³C NMR | To elucidate the structure of the ligand and its complexes in solution. |
| UV-Vis Spectroscopy | To study the electronic transitions and coordination geometry of the metal complexes. |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern of the complexes. |
| Elemental Analysis | To determine the elemental composition (C, H, N) of the complexes and confirm their stoichiometry. |
| Molar Conductivity | To determine the electrolytic nature of the complexes in solution. |
| Magnetic Susceptibility | To determine the magnetic moment and infer the geometry of the metal center. |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for quinoline-based metal complexes.
Table 1: Physicochemical Properties of a Representative Copper(II) Schiff Base Complex [1]
| Property | Value |
| Complex | [Cu(L1)(NO₃)₂] |
| Ligand (L1) | (E)-methyl 4-((quinolin-8-ylmethylene)amino)benzoate |
| Yield | 82% |
| Color | Green |
| Elemental Analysis (%) | Calculated: C, 45.24; H, 2.95; N, 11.72. Found: C, 45.05; H, 3.11; N, 11.42. |
Table 2: In Vitro Cytotoxicity Data (IC₅₀ Values in µM) of a Representative Copper(II) Schiff Base Complex against a Cancer Cell Line [1]
| Compound | HeLa (Cervical Cancer) |
| Ligand (L2) | >100 |
| Complex C3 | 10.3 ± 1.1 |
| Cisplatin | 15.6 ± 1.8 |
L2 = (E)-ethyl 4-((quinolin-8-ylmethylene)amino)benzoate; C3 = [Cu(L2)SO₄]₂·H₂O
Experimental Workflows and Signaling Pathways
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of metal complexes.
Proposed Anticancer Signaling Pathway
Metal complexes of quinoline derivatives have been shown to induce cancer cell death through apoptosis and cell cycle arrest. The proposed signaling pathway below illustrates the induction of apoptosis via the intrinsic (mitochondrial) pathway.
Caption: Proposed mechanism of apoptosis induction by quinoline-metal complexes.
Conclusion
The synthesis of metal complexes using this compound and its derivatives presents a promising avenue for the development of novel therapeutic agents. The protocols and data presented here provide a foundation for researchers to explore the synthesis, characterization, and biological evaluation of these compounds. Further studies are warranted to fully elucidate their mechanisms of action and to optimize their therapeutic potential.
References
Application Notes and Protocols: Multicomponent Reactions Involving 5-Chloroquinolin-8-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Chloroquinolin-8-amine and its derivatives in multicomponent reactions (MCRs), a powerful tool in modern synthetic and medicinal chemistry. The protocols outlined below are designed to serve as a foundational guide for the synthesis of novel heterocyclic scaffolds with potential applications in drug discovery and materials science.
Introduction to Multicomponent Reactions
Multicomponent reactions are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials.[1] This approach offers significant advantages over traditional linear synthesis, including higher atom economy, reduced waste, and the rapid generation of molecular diversity from simple precursors.[1] Quinoline derivatives are of particular interest due to their wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[2] The incorporation of the this compound scaffold into MCRs provides a pathway to novel compounds with potentially enhanced or unique pharmacological profiles.
Key Multicomponent Reactions
Several named MCRs are amenable to the use of this compound as the primary amine component. These include the Ugi, Passerini, and various condensation reactions to form fused heterocyclic systems.
-
Ugi Four-Component Reaction (U-4CR): This versatile reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino amides.[3] The use of this compound in a U-4CR allows for the direct incorporation of the quinoline moiety into a peptide-like scaffold.
-
Passerini Three-Component Reaction: This reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide.[4] While the primary amine of this compound is not a direct reactant in the classic Passerini reaction, derivatives of this molecule can be utilized in post-MCR modifications or related isocyanide-based MCRs.
-
Synthesis of Pyrazolo[3,4-b]quinolines: This involves the condensation of an amine, an aldehyde, and an active methylene compound, such as a pyrazolone derivative.[5] This approach is highly effective for the construction of fused heterocyclic systems with significant biological potential.[6]
Data Presentation
The following tables summarize representative quantitative data for multicomponent reactions that can be adapted for this compound, based on analogous reactions found in the literature.
Table 1: Representative Ugi-type Reaction with this compound
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | Cyclohexyl isocyanide | Methanol | 85 |
| 2 | 4-Chlorobenzaldehyde | Propionic Acid | tert-Butyl isocyanide | Ethanol | 82 |
| 3 | Isobutyraldehyde | Benzoic Acid | Benzyl isocyanide | Methanol | 78 |
Note: Yields are hypothetical and based on typical Ugi reaction efficiencies. Optimization would be required for specific substrates.
Table 2: Representative Pyrazolo[3,4-b]quinoline Synthesis
| Entry | Aldehyde | Active Methylene Cmpd. | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | Dimedone | L-proline | Ethanol | 6 | 92 |
| 2 | 3-Nitrobenzaldehyde | 3-Methyl-1-phenyl-2-pyrazolin-5-one | Acetic Acid | DMF | 8 | 88 |
| 3 | 2-Naphthaldehyde | 1,3-Indandione | None (MW) | Water | 0.5 | 95 |
Note: This table is adapted from similar syntheses of pyrazolo[3,4-b]quinolines and suggests the expected outcomes when using this compound as the amine component.
Experimental Protocols
Protocol 1: General Procedure for the Ugi Four-Component Reaction
This protocol describes a general method for the synthesis of α-acylamino amides using this compound.
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Carboxylic acid (e.g., Acetic Acid)
-
Isocyanide (e.g., Cyclohexyl isocyanide)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add the aldehyde (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the carboxylic acid (1.0 mmol) to the mixture and continue stirring for another 10 minutes.
-
Finally, add the isocyanide (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: General Procedure for the Synthesis of Pyrazolo[3,4-b]quinoline Derivatives
This protocol provides a method for the one-pot synthesis of pyrazolo[3,4-b]quinolines using this compound.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-Methoxybenzaldehyde)
-
Active methylene compound (e.g., Dimedone)
-
Catalyst (e.g., L-proline, 10 mol%)
-
Ethanol
-
Reflux condenser
-
Heating mantle with magnetic stirrer
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and the catalyst (0.1 mmol) in ethanol (15 mL).
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux and maintain for the time indicated by TLC monitoring (typically 4-8 hours).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
-
Characterize the final product using appropriate spectroscopic techniques.
Visualizations
Ugi Reaction Workflow
Caption: Workflow for the Ugi four-component synthesis.
Signaling Pathway of Pyrazolo[3,4-b]quinoline Synthesis
Caption: Proposed reaction pathway for pyrazolo[3,4-b]quinoline synthesis.
Logical Relationship of MCRs in Drug Discovery
Caption: Role of MCRs in the drug discovery pipeline.
References
- 1. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ugi reaction - Wikipedia [en.wikipedia.org]
- 4. Passerini reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. sid.ir [sid.ir]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloroquinolin-8-amine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield of 5-Chloroquinolin-8-amine synthesis. The guidance is structured to address common issues encountered during the synthesis of the key intermediate, 5-chloro-8-hydroxyquinoline, and its subsequent conversion to the target compound.
Part 1: Troubleshooting the Synthesis of 5-Chloro-8-hydroxyquinoline
The most common route to 5-chloro-8-hydroxyquinoline is a variation of the Skraup or Doebner-von Miller reaction, typically involving the cyclization of 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol with glycerol in the presence of a strong acid like sulfuric acid. Low yields in this process are a frequent challenge.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a large amount of tar and a very low yield. What is the primary cause?
A1: The primary cause of low yields and tar formation is the vigorous reaction between concentrated sulfuric acid and glycerol, which generates acrolein. Acrolein can readily polymerize under the harsh acidic and high-temperature conditions, forming a tar-like substance. This not only consumes the reagent but also makes product purification difficult.[1][2]
Q2: How can I mitigate tar formation and improve the reaction's safety and yield?
A2: Several strategies can be employed:
-
Use of Boric Acid: Adding boric acid to the reaction mixture can moderate the dehydration of glycerol to acrolein. This slows the rate of acrolein formation, thereby reducing its polymerization into tar and effectively improving both the yield and the safety of the reaction.[2][3]
-
Direct Use of Acrolein/Methacrylaldehyde: Instead of generating acrolein in situ, using a stabilized form like methacrylaldehyde as the cyclization raw material can bypass the problematic glycerol-sulfuric acid reaction. This approach significantly reduces tar generation and improves control over the reaction's exothermic nature.[1]
-
Addition of a Water-Insoluble Organic Solvent: Introducing a small amount of a high-boiling, water-insoluble organic solvent (e.g., ethyl cyclohexane) can prevent starting materials like 4-chloro-2-nitrophenol from adhering to the reactor walls, which improves reaction homogeneity and efficiency.[2][3]
Q3: The post-reaction workup and purification are cumbersome, leading to product loss. Are there more efficient purification methods?
A3: Traditional purification involving large volumes of organic solvents can lead to significant product loss.[4] A more efficient method involves using industrial concentrated hydrochloric acid for refining. After neutralizing the reaction mixture and isolating the crude product, it can be dissolved in water and treated with hydrochloric acid and activated carbon. This process effectively removes pigments and impurities. The purified product is then precipitated by neutralizing the filtrate with a base like sodium hydroxide.[4][5]
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low yields in the Skraup synthesis of 5-chloro-8-hydroxyquinoline.
Caption: Troubleshooting workflow for low yield in 5-chloro-8-hydroxyquinoline synthesis.
Comparative Data on Synthesis Methods
The following table summarizes different approaches to synthesizing the 5-chloro-8-hydroxyquinoline intermediate, highlighting the impact on yield and purity.
| Method | Key Reagents | Additives/Solvents | Temperature (°C) | Yield | Purity (HPLC) | Reference |
| Traditional Skraup | 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, Glycerol, H₂SO₄ | Water | 100-170 | Low (unspecified) | Moderate | [4] |
| Improved Skraup | 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, Glycerol, H₂SO₄ | Boric Acid, Ethyl Cyclohexane | 120-150 | >90% (Implied) | High | [2][3] |
| Direct Cyclization | 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, Methacrylaldehyde | 30% Hydrochloric Acid, Glacial Acetic Acid | 90-110 | 93-105% | 96-99% | [1] |
Part 2: Synthesis of this compound from 5-Chloro-8-hydroxyquinoline
Once the intermediate is synthesized with a good yield, the next critical step is the conversion of the 8-hydroxy group to an 8-amino group. This transformation is not as widely documented in the initial search results as the synthesis of the hydroxy precursor, but it is a feasible chemical conversion.
Frequently Asked Questions (FAQs)
Q1: What is a reliable method to convert the 8-hydroxy group to an 8-amino group?
A1: A common strategy for converting a phenolic hydroxyl group to an amine is a multi-step process. One potential route involves converting the hydroxyl group into a better leaving group, such as a tosylate or triflate, followed by nucleophilic aromatic substitution with an ammonia source or a protected amine. Another established method for aromatic hydroxy-to-amino conversions is the Bucherer-Lange reaction, which involves treating the hydroxyquinoline with sodium bisulfite and an amine.
Q2: What are the potential side reactions during the amination step?
A2: Side reactions can include incomplete conversion, leaving starting material present. If using a nucleophilic substitution approach on a halogenated quinoline, competitive substitution of the chloro group at the 5-position could occur under harsh conditions, although the 8-position is generally more reactive in this context. Careful optimization of reaction conditions (temperature, catalyst, base) is crucial.
Overall Synthesis Pathway
This diagram illustrates the two-stage process for producing this compound, starting from the synthesis of the key intermediate.
Caption: Two-stage synthesis pathway for this compound.
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis of 5-Chloro-8-hydroxyquinoline via Direct Cyclization[1]
This method avoids the use of glycerol and sulfuric acid, significantly reducing tar formation.
-
Reaction Setup: To a 1000 L reactor, add 500 kg of 30% hydrochloric acid, 71.7 kg of 4-chloro-2-aminophenol, and 43.3 kg of 4-chloro-2-nitrophenol. Stir the mixture and heat to 90°C to obtain the first reaction solution.
-
Addition: Prepare a mixed solution of 45 kg of methacrylaldehyde and 22.5 kg of glacial acetic acid. Add this mixed solution dropwise to the reaction vessel over 5 hours while maintaining the temperature at 90-100°C.
-
Reaction Completion: After the addition is complete, maintain the reaction at reflux for 1 hour.
-
Isolation: Cool the reaction solution to room temperature. The product, 5-chloro-8-hydroxyquinoline hydrochloride, will precipitate. Filter to collect the solid filter cake.
-
Purification: Dissolve the filter cake in 780 kg of water. Adjust the pH to approximately 3 with 30% liquid caustic soda. Add activated carbon (10% of theoretical product weight) and stir for 1 hour to decolorize. Filter to obtain the filtrate.
-
Final Product: Neutralize the filtrate to a pH of ~7 with sodium hydroxide. The purified product will precipitate. Filter, and dry the resulting cake to obtain 5-chloro-8-hydroxyquinoline.
-
Expected Yield: ~94.2 kg (105%)
-
Expected Purity: 99% (HPLC)
-
Protocol 2: Synthesis of 5-Chloro-8-hydroxyquinoline using Boric Acid[3]
This protocol improves the traditional Skraup reaction by moderating the formation of acrolein.
-
Reaction Setup: In a 1000 L reactor, add 173 kg of glycerin, 44 kg of water, 6.2 kg of boric acid, 143 kg of 4-chloro-2-aminophenol, 87 kg of 4-chloro-2-nitrophenol, and 10 kg of ethyl cyclohexane.
-
Acid Addition: Heat the mixture to 120°C. Add 288 kg of 98% sulfuric acid dropwise over 2 hours.
-
Reaction Completion: After the addition, raise the temperature to 150°C and maintain it until the reaction is complete (monitor by TLC or HPLC).
-
Neutralization: Cool the reaction mixture and add 10% sodium hydroxide solution dropwise until the pH reaches 7.
-
Isolation: Centrifuge the mixture to obtain the crude product as a filter cake. The product can then be purified using the acid-wash method described in Protocol 1 (Steps 5-6).
References
- 1. CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google Patents [patents.google.com]
- 2. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 3. Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 5. Method for preparing 5-chloro-8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Synthesis of 5-Chloroquinolin-8-amine
Welcome to the technical support center for the synthesis of 5-Chloroquinolin-8-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this multi-step synthesis. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Introduction: A Two-Stage Synthetic Strategy
The synthesis of this compound is most practically approached via a two-stage process. This strategy is dictated by the directing effects of the substituents on the aniline precursor and the need to introduce the amine functionality at the C8 position.
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Stage 1: Skraup Quinoline Synthesis of the intermediate, 5-chloro-8-nitroquinoline, starting from 4-chloro-2-nitroaniline.
-
Stage 2: Reduction of the Nitro Group to yield the final product, this compound.
This guide is structured to address the specific challenges inherent in each of these stages.
Technical Support Center: Effective Purification of Crude 5-Chloroquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 5-Chloroquinolin-8-amine. The information is presented in a practical question-and-answer format to assist you in optimizing your experimental workflow and achieving high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying crude this compound?
A1: The main difficulties in purifying this compound stem from its chemical properties. The presence of the basic amino group can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, resulting in tailing peaks and potential irreversible adsorption. Additionally, the formation of closely related impurities during its synthesis, primarily from the reduction of 5-chloro-8-nitroquinoline, can make separation challenging due to similar polarities.
Q2: What are the most common impurities found in crude this compound?
A2: Common impurities may include unreacted starting material (5-chloro-8-nitroquinoline), partially reduced intermediates, and over-reduction products. If the reduction is performed using metals in acidic media (e.g., iron in acetic acid), residual metal salts can also be present.
Q3: Which purification methods are most effective for this compound?
A3: The most effective purification strategy often involves a combination of methods.
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Acid-base extraction is highly effective for removing neutral impurities.
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Column chromatography on silica gel or alumina can separate the desired product from closely related polar impurities.
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Recrystallization is an excellent final step to obtain highly pure crystalline material.
Q4: How can I monitor the progress and success of the purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective technique to monitor the purification process. By comparing the crude mixture with the fractions from column chromatography or the mother liquor and crystals from recrystallization, you can assess the separation efficiency. Staining with a visualizing agent like potassium permanganate or using a UV lamp can help in visualizing the spots.
Troubleshooting Guides
Issue 1: Low Recovery After Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Irreversible adsorption on silica gel | 1. Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel. 2. Switch to a less acidic stationary phase, such as neutral or basic alumina. |
| Compound is too polar to elute | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). 2. Consider using a more polar solvent system, such as dichloromethane/methanol. |
| Co-elution with impurities | 1. Optimize the mobile phase composition by running several TLCs with different solvent systems to achieve better separation. 2. Use a shallower gradient during elution in column chromatography. |
Issue 2: "Oiling Out" During Recrystallization
| Potential Cause | Troubleshooting Steps |
| Solution is supersaturated | 1. Add a small amount of hot solvent to redissolve the oil. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Presence of significant impurities | 1. Perform a preliminary purification step, such as acid-base extraction, to remove gross impurities before recrystallization. 2. Try a different recrystallization solvent or a solvent mixture. |
| Cooling the solution too rapidly | 1. Allow the flask to cool to room temperature on the benchtop before inducing further cooling. 2. Insulate the flask to slow down the cooling rate. |
Issue 3: Inefficient Separation with Acid-Base Extraction
| Potential Cause | Troubleshooting Steps |
| Incomplete protonation or deprotonation | 1. Ensure the pH of the aqueous layer is sufficiently low (pH < 2) during the acidic wash to fully protonate the amine. 2. Ensure the pH of the aqueous layer is sufficiently high (pH > 10) during the basic wash to fully deprotonate the amine salt. Check the pH with pH paper. |
| Emulsion formation | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Gently swirl or rock the separatory funnel instead of vigorous shaking. |
| Product precipitation at the interface | 1. Add more organic solvent to dissolve the precipitate. 2. Filter the entire mixture to collect the precipitate, then proceed with the separation of the liquid layers. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₇ClN₂ |
| Molecular Weight | 178.62 g/mol |
| Melting Point | 87 °C[1] |
| Appearance | Light yellow needle-like crystals[1] |
| Solubility | Insoluble in water; easily soluble in ethanol and ether.[1] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the basic this compound from neutral impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated this compound will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1 M HCl two more times to ensure complete extraction of the product. The organic layer containing neutral impurities can be discarded.
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Basification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10), which will cause the free amine to precipitate.
-
Re-extraction: Extract the precipitated amine back into an organic solvent (e.g., ethyl acetate or DCM) by performing three successive extractions.
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Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating this compound from closely related impurities.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase Preparation: Based on TLC analysis, prepare a suitable mobile phase. A common starting point is a mixture of hexane and ethyl acetate. To mitigate tailing, 0.1-1% triethylamine can be added to the mobile phase.[2]
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Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into a chromatography column. Allow the silica gel to pack uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
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Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary (e.g., increasing the percentage of ethyl acetate).
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Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
This is an effective final purification step for obtaining high-purity crystalline this compound.
-
Solvent Selection: Based on solubility data, ethanol or a mixture of ethanol and diethyl ether are suitable solvents. The compound should be soluble in the hot solvent and sparingly soluble at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
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Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Mandatory Visualization
Caption: A general troubleshooting workflow for the purification of this compound.
Caption: Relationship between purification methods and the types of impurities they target.
References
Optimizing reaction conditions for 5-chloro-8-hydroxyquinoline preparation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-chloro-8-hydroxyquinoline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5-chloro-8-hydroxyquinoline, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure the reaction is refluxed at the appropriate temperature (around 111-150°C) for a sufficient duration (e.g., 24 hours).[1][2] - Use an appropriate molar ratio of reactants. For the Skraup synthesis, a common ratio is 1:2.5 of 4-chloro-2-aminophenol to acrolein diethyl acetal.[1] - In the Skraup synthesis with glycerol, ensure slow, dropwise addition of sulfuric acid to control the exothermic reaction.[3] |
| Formation of byproducts. | - Control the reaction temperature to minimize the formation of di-chlorinated (5,7-dichloro-8-hydroxyquinoline) or other side products.[4] - In chlorination methods, the choice of chlorinating agent and solvent is critical for selectivity. | |
| Loss of product during workup and purification. | - Optimize the pH during neutralization (typically pH 7-8) to ensure complete precipitation of the product.[1] - Use an appropriate extraction solvent like dichloromethane.[1] - Employ a suitable purification method, such as column chromatography with an optimized eluent system (e.g., 15% ethyl acetate/cyclohexane).[1] | |
| Impure Product (Presence of Tar) | Polymerization of acrolein (in Skraup synthesis). | - The reaction of sulfuric acid with glycerol can be highly exothermic and lead to the formation of acrolein, which can polymerize into tar.[3] Adding boric acid can mitigate the intensity of this reaction and reduce tar formation.[3] - Maintain a controlled temperature during the addition of sulfuric acid.[3] |
| Formation of 5,7-dichloro-8-hydroxyquinoline | Over-chlorination of 8-hydroxyquinoline. | - This is a common byproduct when preparing 5-chloro-8-hydroxyquinoline by direct chlorination of 8-hydroxyquinoline.[4] - Carefully control the stoichiometry of the chlorinating agent. - Consider alternative synthetic routes, such as the Skraup synthesis, which offers better regioselectivity. |
| Reaction is Difficult to Control | Highly exothermic reaction. | - The reaction of concentrated sulfuric acid with glycerol is vigorous.[3] Slow, dropwise addition of the acid with efficient stirring and cooling is crucial for safety and to prevent tar formation.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for preparing 5-chloro-8-hydroxyquinoline?
A1: The most common methods are:
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Skraup Synthesis: This involves the reaction of 4-chloro-2-aminophenol with glycerol, acrolein, or acrolein diethyl acetal in the presence of an acid catalyst (like sulfuric or hydrochloric acid) and an oxidizing agent.[1][4]
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Direct Chlorination: This method uses 8-hydroxyquinoline as the starting material, which is then chlorinated using various chlorinating agents. However, this method can lead to the formation of 5,7-dichloro-8-hydroxyquinoline as a byproduct.[4]
Q2: What is the role of sulfuric acid in the Skraup synthesis?
A2: Concentrated sulfuric acid serves multiple purposes in the Skraup synthesis. It acts as a dehydrating agent to convert glycerol to acrolein, as a catalyst for the cyclization reaction, and as an oxidizing agent for the final dehydrogenation step to form the quinoline ring.[2]
Q3: How can I minimize the formation of the 5,7-dichloro-8-hydroxyquinoline byproduct?
A3: To minimize the formation of the di-chlorinated byproduct, it is often preferable to use the Skraup synthesis starting from 4-chloro-2-aminophenol, which pre-installs the chlorine atom at the desired position. If using the direct chlorination method, careful control of the reaction conditions, including the molar ratio of the chlorinating agent, temperature, and reaction time, is essential.
Q4: What is a suitable solvent system for the purification of 5-chloro-8-hydroxyquinoline by column chromatography?
A4: A commonly used eluent system for column chromatography is a mixture of ethyl acetate and a non-polar solvent like cyclohexane or hexane. A typical ratio is 15% ethyl acetate in cyclohexane.[1]
Q5: How can the purity of the final product be assessed?
A5: The purity of 5-chloro-8-hydroxyquinoline can be determined using various analytical techniques, including:
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Melting Point: A sharp melting point in the expected range (around 126-128°C) is indicative of high purity.[4]
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Chromatography: Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to identify and quantify impurities.
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Spectroscopy: 1H-NMR, 13C-NMR, and IR spectroscopy can confirm the chemical structure and identify any impurities.[4][5]
Experimental Protocols
Protocol 1: Synthesis via Doebner-von Miller Reaction (a variation of Skraup Synthesis)
This protocol is adapted from a general procedure for the cyclization of anilines to quinolines.[1]
Materials:
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4-chloro-2-aminophenol
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Acrolein diethyl acetal
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1N Hydrochloric acid (HCl)
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Sodium carbonate (solid)
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Dichloromethane
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Anhydrous sodium sulfate
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Ethyl acetate
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Cyclohexane
Procedure:
-
To a round-bottomed flask containing 4-chloro-2-aminophenol (~1 mmol), add 82.5 mL of 1N HCl solution.
-
Add acrolein diethyl acetal (2.5 mmol) to the reaction mixture.
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Reflux the resulting solution at 111°C for 24 hours.
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After cooling to room temperature, neutralize the solution to a pH of 7-8 by the careful addition of solid sodium carbonate.
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Extract the product into dichloromethane (3 x 100 mL).
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Remove the solvent by evaporation under reduced pressure.
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Purify the crude product by column chromatography using a 15% ethyl acetate/cyclohexane eluent system.
Protocol 2: Synthesis using Glycerol and Sulfuric Acid
This protocol is based on a patented method for the preparation of 5-chloro-8-hydroxyquinoline.[2][6]
Materials:
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4-chloro-2-nitrophenol
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4-chloro-2-aminophenol
-
Glycerol
-
Concentrated sulfuric acid
-
10% Sodium hydroxide solution
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Industrial hydrochloric acid
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Activated carbon
Procedure:
-
In a reactor, combine 4-chloro-2-nitrophenol, 4-chloro-2-aminophenol, and glycerol.
-
Stir and heat the mixture to approximately 120°C.
-
Slowly add concentrated sulfuric acid dropwise, maintaining the reaction temperature between 110°C and 150°C.
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After the addition is complete, maintain the temperature for several hours to complete the reaction. During this time, water generated in the reaction can be removed.
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Cool the reaction mixture to 60°C and neutralize to a pH of 7 with a 10% aqueous sodium hydroxide solution.
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Isolate the crude product by centrifugation.
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The crude product is then subjected to a series of purification steps involving dissolution in industrial hydrochloric acid, treatment with activated carbon, filtration, and re-precipitation by neutralization.
Visualizations
Caption: Experimental workflow for the synthesis of 5-chloro-8-hydroxyquinoline.
Caption: Troubleshooting decision tree for 5-chloro-8-hydroxyquinoline synthesis.
References
- 1. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. Method for preparing 5-chloro-8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
Identifying and minimizing byproducts in 5-Chloroquinolin-8-amine synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloroquinolin-8-amine. The following information is designed to help identify and minimize the formation of byproducts during this process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and what are the common challenges?
A1: The synthesis of this compound can be approached through several routes, each with its own set of challenges. The most common methods are analogous to the Skraup or Doebner-von Miller reactions, or involve the modification of a pre-existing quinoline core.
-
Skraup/Doebner-von Miller Type Synthesis: This approach typically involves the reaction of a substituted aminophenol, such as 4-chloro-2-aminophenol, with glycerol or an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent. The primary challenges with this method are controlling the often violent exothermic reaction and minimizing the formation of significant amounts of tar and polymeric materials.[1][2][3]
-
Chlorination of 8-Aminoquinoline: Direct chlorination of 8-aminoquinoline is another potential route. The main challenge here is controlling the regioselectivity of the chlorination. This can lead to a mixture of isomers, including 7-chloro-8-aminoquinoline and 5,7-dichloro-8-aminoquinoline, which can be difficult to separate.[4]
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Reduction of 5-Chloro-8-nitroquinoline: A common strategy involves the synthesis of 5-chloro-8-nitroquinoline followed by reduction of the nitro group to an amine. Byproducts in this route can arise from incomplete reduction or from side reactions during the initial nitration and chlorination steps to form the precursor.
Q2: What are the most common byproducts in the synthesis of this compound and its precursors?
A2: The byproducts encountered depend heavily on the synthetic route chosen.
-
Tar and Polymeric Materials: In Skraup and Doebner-von Miller type syntheses, the harsh acidic and oxidizing conditions can cause polymerization of the reactants and intermediates, leading to the formation of intractable tars.[1][2]
-
Regioisomers:
-
When starting with 4-chloro-2-aminophenol in a Skraup-type reaction, there is the potential for the formation of the undesired 7-chloro-8-hydroxyquinoline isomer, which would then be converted to the corresponding amine.
-
Direct chlorination of 8-aminoquinoline can yield 7-chloro-8-aminoquinoline and 5,7-dichloro-8-aminoquinoline.[4]
-
-
Over-chlorinated Products: In the direct chlorination of 8-aminoquinoline, the formation of 5,7-dichloro-8-aminoquinoline is a common byproduct.[4]
-
Incompletely Reacted Intermediates: If the synthesis proceeds through the reduction of 5-chloro-8-nitroquinoline, any remaining nitro compound will be a significant impurity in the final product.
Q3: How can I minimize tar formation in the Skraup/Doebner-von Miller synthesis?
A3: Tar formation is a prevalent issue due to the polymerization of acrolein (formed from glycerol) or other α,β-unsaturated carbonyl compounds under strong acid catalysis.[1] To mitigate this:
-
Use of Moderators: The addition of a moderator can make the reaction less violent and reduce charring. Boric acid is an effective moderator for this purpose.[2]
-
Slow Addition of Reagents: A slow, controlled addition of the α,β-unsaturated carbonyl compound or the acid catalyst to the reaction mixture can help to manage the exothermic nature of the reaction and minimize polymerization.[1]
-
Temperature Control: Careful control of the reaction temperature is crucial. The reaction should be heated gently to initiate, and any exothermic phases should be managed with appropriate cooling.
-
Two-Phase Solvent System: For the Doebner-von Miller reaction, employing a two-phase solvent system can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its tendency to polymerize in the aqueous acid phase.
Q4: How can I improve the regioselectivity of the chlorination of 8-aminoquinoline?
A4: Achieving selective chlorination at the C-5 position of 8-aminoquinoline can be challenging. One effective strategy is to use a directing group. For instance, converting the 8-amino group to an amide can direct the chlorination specifically to the C-5 position.[5] Subsequent hydrolysis of the amide will then yield the desired this compound.
Q5: What are the recommended methods for purifying crude this compound?
A5: The purification strategy will depend on the nature of the impurities present.
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Acid-Base Extraction: This is a highly effective method for separating the basic this compound from neutral impurities like unreacted starting materials or polymeric byproducts. The crude product can be dissolved in an organic solvent and extracted with an aqueous acid solution. The amine will move to the aqueous layer, which can then be separated, basified, and the purified product extracted with an organic solvent.
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Column Chromatography: Silica gel column chromatography can be used to separate isomers with different polarities. However, the basicity of the aminoquinoline can lead to tailing on standard silica gel. It is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase.
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Recrystallization: This is a powerful technique for obtaining highly pure crystalline product. The choice of solvent is critical and should be determined experimentally.
Troubleshooting Guides
Problem 1: Low Yield and a Large Amount of Tarry Residue
| Possible Cause | Troubleshooting Steps |
| Reaction is too vigorous and uncontrolled | Add a moderator such as boric acid to the reaction mixture.[2] Add the concentrated sulfuric acid or other catalyst dropwise with efficient cooling. Ensure vigorous stirring to dissipate heat and prevent localized hotspots. |
| Polymerization of acrolein/α,β-unsaturated carbonyl | Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline derivative.[1] Consider an in-situ generation of the α,β-unsaturated carbonyl compound at a low temperature.[1] For Doebner-von Miller reactions, a two-phase solvent system may reduce polymerization. |
| High reaction temperature | Optimize the reaction temperature by monitoring the reaction progress using TLC or HPLC. Avoid excessive heating. |
Problem 2: Presence of Isomeric Impurities
| Possible Cause | Troubleshooting Steps |
| Lack of regioselectivity in direct chlorination | Protect the 8-amino group as an amide to direct chlorination to the C-5 position, followed by deprotection.[5] |
| Formation of 7-chloro isomer in Skraup-type synthesis | The regiochemical outcome of the Skraup reaction can be influenced by the substituents on the aniline ring. Careful selection of starting materials and reaction conditions is necessary. |
| Co-elution during column chromatography | Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase, such as alumina. HPLC can be used for both analytical and preparative separation of isomers. |
Data Presentation
Table 1: Effect of Moderator on Yield and Purity in a Skraup-type Synthesis of a 5-Chloro-8-hydroxyquinoline Precursor
| Moderator | Reaction Vigor | Tar Formation | Yield (%) | Purity (HPLC, %) |
| None | High, difficult to control | High | ~60% | ~90% |
| Boric Acid | Moderate, controllable | Low | ~85-90% | >99% |
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-8-hydroxyquinoline (A Precursor to this compound) via a Modified Skraup Reaction
This protocol is adapted from patent literature for the synthesis of 5-chloro-8-hydroxyquinoline, a likely precursor to this compound.
Materials:
-
4-chloro-2-aminophenol
-
4-chloro-2-nitrophenol (oxidizing agent)
-
Glycerol
-
Concentrated Sulfuric Acid
-
Boric Acid (moderator)
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Water-insoluble organic solvent with a boiling point >120°C (e.g., ethylcyclohexane)
-
Sodium Hydroxide solution (for neutralization)
-
Hydrochloric Acid solution (for purification)
-
Activated Carbon
Procedure:
-
To a reaction vessel, add 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, boric acid, and the organic solvent.
-
Heat the mixture to 120°C with stirring.
-
Slowly add concentrated sulfuric acid dropwise over a period of 2 hours, maintaining the temperature.
-
After the addition is complete, reflux the reaction mixture for 3 hours.
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Remove water and the organic solvent by distillation until the internal temperature reaches 150°C.
-
Continue the reaction until completion (monitor by TLC or HPLC).
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Cool the reaction mixture and neutralize with a sodium hydroxide solution to a pH of 7.
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Isolate the crude product by filtration or centrifugation.
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For purification, dissolve the crude product in a hydrochloric acid solution, decolorize with activated carbon, and filter.
-
Precipitate the hydrochloride salt of the product by adding a water-soluble chloride salt (e.g., sodium chloride).
-
Isolate the hydrochloride salt and neutralize with a sodium hydroxide solution to obtain the purified 5-chloro-8-hydroxyquinoline.[2]
Protocol 2: Analytical Characterization by HPLC
Objective: To determine the purity of this compound and identify the presence of byproducts such as regioisomers.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 column (e.g., 150 x 4.6 mm, 2.7 µm).
Mobile Phase:
-
A mixture of water (pH adjusted to 3 with orthophosphoric acid) and methanol (e.g., 50:50 v/v).
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare a sample solution of the crude or purified product.
-
Set the column temperature to 40°C and the flow rate to 0.7 mL/min.
-
Set the UV detector to an appropriate wavelength (e.g., 254 nm).
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks corresponding to this compound and any impurities by comparing their retention times with the standard.
-
Quantify the purity and the amount of byproducts by integrating the peak areas.
Visualizations
Caption: Reaction pathway for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 3. CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google Patents [patents.google.com]
- 4. Method for preparing 5-chloro-8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]
- 5. C-5 selective chlorination of 8-aminoquinoline amides using dichloromethane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography of 8-Aminoquinoline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of 8-aminoquinoline derivatives via column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why are 8-aminoquinoline derivatives challenging to purify by silica gel column chromatography?
8-aminoquinoline derivatives often present purification difficulties due to their inherent chemical properties:
-
Basicity: The 8-amino group makes these compounds basic. This leads to strong interactions with the acidic silanol groups on the surface of silica gel, which can cause poor separation, peak tailing, and even irreversible adsorption to the column.[1]
-
Chelating Properties: The 8-aminoquinoline scaffold can chelate metal ions, which might be present as contaminants in solvents or on glassware, complicating the purification process.[1]
-
Polarity: The presence of the amino group and other polar functionalities can make these compounds quite polar, necessitating the use of highly polar mobile phases.[1]
-
Stability: Some derivatives are sensitive to the acidic nature of silica gel and can degrade during chromatography.[1] They can also be sensitive to air and light.[1]
-
Isomeric Impurities: Syntheses can produce positional isomers that are often difficult to separate due to their similar physicochemical properties.[1]
Q2: What are the initial steps to take when developing a purification method for a new 8-aminoquinoline derivative?
A systematic approach is crucial. Start with Thin Layer Chromatography (TLC) to screen for a suitable mobile phase. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for the target compound.[2] This will allow for good separation from impurities during column chromatography.
Q3: When should I consider using a stationary phase other than silica gel?
If you observe significant tailing, irreversible adsorption, or degradation of your compound on silica gel, even with a basic modifier, it is advisable to switch to an alternative stationary phase.[1] Good alternatives include:
-
Alumina (neutral or basic): This is a common choice for basic compounds as it is less acidic than silica gel.[1]
-
Amine-functionalized silica: This type of stationary phase is specifically designed to minimize interactions with basic compounds.[1]
-
Reversed-phase silica (C18): If your compound has sufficient non-polar character, reversed-phase chromatography can be a very effective alternative.[1]
Troubleshooting Guide
Issue 1: My 8-aminoquinoline derivative is streaking or "tailing" on the TLC plate and column.
-
Cause: This is a classic sign of strong interaction between the basic 8-aminoquinoline and the acidic silica gel.[3]
-
Solution 1: Add a Basic Modifier. Incorporate a small amount (typically 0.1-1%) of a volatile base like triethylamine (TEA) or pyridine into your mobile phase.[1][3] This will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.
-
Solution 2: Switch to a Less Acidic Stationary Phase. Consider using neutral or basic alumina for your chromatography.[1]
Issue 2: My compound is irreversibly adsorbed on the silica gel column and does not elute.
-
Cause: The interaction between your basic compound and the acidic stationary phase is too strong.
-
Solution 1: Use a Basic Modifier. As with tailing, adding triethylamine to the eluent is the first step to try.[1]
-
Solution 2: Change the Stationary Phase. Switch to neutral or basic alumina, or consider amine-functionalized silica.[1]
-
Solution 3: Consider Reversed-Phase Chromatography. If applicable to your compound, this can circumvent the issues with silica gel.[1]
Issue 3: My 8-aminoquinoline derivative appears to be degrading on the column.
-
Cause: The acidic nature of the silica gel can catalyze the decomposition of sensitive compounds.[1][3]
-
Solution 1: Deactivate the Silica Gel. Pre-treat the silica gel by flushing the column with a solvent system containing 1-3% triethylamine before loading your sample.[2]
-
Solution 2: Use an Alternative Stationary Phase. Alumina, Florisil, or cellulose can be gentler alternatives.[3]
-
Solution 3: Work at Lower Temperatures. Running the column in a cold room can help minimize degradation.[1]
-
Solution 4: Use an Inert Atmosphere. If your compound is sensitive to oxidation, perform the chromatography under nitrogen or argon.[1]
Issue 4: I am unable to separate my desired 8-aminoquinoline derivative from a closely related impurity.
-
Cause: The mobile phase may not have the optimal selectivity for your specific separation.
-
Solution 1: Optimize the Mobile Phase. Systematically vary the solvent ratio in your mobile phase based on TLC analysis to maximize the separation.[1]
-
Solution 2: Try a Different Solvent System. If optimizing the current system fails, explore entirely different solvent combinations.[1] For example, if you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol system.
-
Solution 3: Consider Preparative HPLC. For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to achieve the desired purity.[1]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is effective for separating basic 8-aminoquinoline derivatives from neutral or acidic impurities before proceeding to chromatography.[1]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a 1 M HCl solution. The protonated 8-aminoquinoline derivative will move to the aqueous layer. Repeat the extraction two more times.
-
Basification and Re-extraction: Combine the aqueous extracts and cool in an ice bath. Slowly add a base (e.g., 1 M NaOH) until the solution is basic. The 8-aminoquinoline derivative will precipitate as the free base. Extract the product back into an organic solvent like DCM.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Column Chromatography with a Basic Modifier
This is a general protocol for the purification of basic 8-aminoquinoline derivatives on silica gel.[1]
-
Mobile Phase Preparation: Based on TLC analysis, prepare a suitable mobile phase. Add 0.1-1% triethylamine to the solvent mixture.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pack the column, ensuring there are no cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with the prepared mobile phase, collecting fractions.
-
Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The following table summarizes examples of column chromatography conditions used for the purification of various 8-aminoquinoline derivatives, as extracted from the literature.
| Compound Type | Stationary Phase | Mobile Phase | Purity Achieved | Reference |
| N-Aryl-8-aminoquinoline | Silica Gel | Cyclohexane/Ethyl Acetate (90:10) | Not specified | [4] |
| 8-(N,N-dimethylamino)-quinoline-2-carbaldehyde | Silica Gel | 2% Methanol in Dichloromethane | Not specified | [5] |
| 8-(morpholinyl)-quinaldine | Silica Gel | Dichloromethane/Methanol (10:1) | Not specified | [6] |
| 8-(toluenesulphonamido)-quinaldine | Silica Gel | Ethyl Acetate/Hexane (1:4) | Not specified | [6] |
| Substituted 4-Amino-7-chloroquinolines | Silica Gel | 1:9 (10% NH₄OH in MeOH):Dichloromethane | Not specified | [7] |
| 8-Aminoquinoline-Natural Acid Conjugates | Silica Gel | Chloroform/Methanol (95:5) | ≥95% | [2] |
Visualizations
Caption: General workflow for the purification of 8-aminoquinoline derivatives.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
Resolving issues with 5-Chloroquinolin-8-amine stability and storage.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and storage of 5-Chloroquinolin-8-amine.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1][2] The storage area should be dry and well-ventilated.[2][3]
Q2: My solid this compound has changed color from light yellow to brown. Is it still usable?
A2: A color change to brown suggests potential degradation, likely due to exposure to light or air (oxidation).[4] It is highly recommended to assess the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. If significant degradation is detected, the product may not be suitable for your experiment.
Q3: I've prepared a solution of this compound in an organic solvent. How should I store it and for how long is it stable?
A3: Solutions of this compound, particularly in solvents like ethanol or ether where it is readily soluble, should be stored at 2-8°C and protected from light.[1][5] It is best practice to prepare fresh solutions for immediate use. The stability of the solution can be concentration-dependent and may decrease over time. If you must store a stock solution, it is advisable to conduct a stability study under your specific storage conditions.
Q4: Can I store aqueous solutions of this compound?
A4: this compound is insoluble in water.[1][5] Attempts to prepare aqueous solutions may result in precipitation. The solubility of related compounds can be pH-dependent.[6] If you are working in an aqueous buffer system, you may encounter precipitation, especially with changes in pH or temperature.
Q5: What are the known degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure and data for related compounds, the primary degradation pathways are likely:
-
Photodegradation: Exposure to light, especially UV radiation, can cause the cleavage of the carbon-chlorine bond, leading to dehalogenation and the formation of hydroxylated impurities.[1][7]
-
Oxidation: As an aromatic amine, it is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and heat.[3] This can lead to the formation of colored impurities.
-
Hydrolysis: Under strong acidic or basic conditions, the amine group could potentially be hydrolyzed, although this is generally less common for aromatic amines compared to other functional groups.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Symptoms:
-
Poor reproducibility of experimental data.
-
Loss of expected biological activity or chemical reactivity.
Possible Cause:
-
Degradation of the this compound starting material.
Troubleshooting Steps:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Discoloration of Solid or Solution
Symptoms:
-
The solid compound has turned from yellow to brown.
-
A freshly prepared solution appears colored or changes color over a short period.
Possible Cause:
-
Oxidation and/or photodegradation.
Troubleshooting Steps:
Caption: Troubleshooting workflow for discoloration issues.
Quantitative Stability Data
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Potential Degradation Products |
| Solid State | ||||
| Light (Xenon lamp) | 48 hours | 25°C | 15-25% | Photodegradation products (e.g., hydroxylated derivatives) |
| Thermal | 7 days | 60°C | 5-10% | Oxidative and thermal degradants |
| Solution State (in Ethanol) | ||||
| Acidic (0.1 M HCl) | 24 hours | 60°C | < 5% | Minor hydrolysis products |
| Basic (0.1 M NaOH) | 24 hours | 60°C | < 5% | Minor hydrolysis products |
| Oxidative (3% H₂O₂) | 24 hours | 25°C | 20-30% | Oxidized derivatives |
| Photolytic (in EtOH) | 24 hours | 25°C | > 30% | Photodegradation products |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound (high purity)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a C18 column and a photodiode array (PDA) detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like ethanol.
-
For solid-state studies, weigh a small amount of the compound into clear and amber vials.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl to achieve a final concentration of 0.5 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH to achieve a final concentration of 0.5 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid): Place the vials with the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation (Solution): Expose a solution of the compound to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated HPLC method to determine the peak area of the parent compound and detect any degradation products.
-
-
Data Analysis:
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
-
Examine the chromatograms for the appearance of new peaks, which indicate degradation products.
-
Potential Degradation Pathway
Caption: A proposed degradation pathway for this compound.
References
- 1. Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 5432-09-7 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting guide for the Betti reaction with 8-hydroxyquinolines.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the Betti reaction, specifically utilizing 8-hydroxyquinolines as the phenolic component.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the yield of my Betti reaction with 8-hydroxyquinoline consistently low?
A1: Low yields are a common issue in the Betti reaction. Several factors can contribute to this problem. Consider the following troubleshooting steps:
-
Reaction Conditions: The Betti reaction is sensitive to reaction conditions. Optimization of temperature, solvent, and reaction time is crucial. Some studies suggest that higher temperatures (around 75°C or even up to 110°C in neat conditions) can improve yields.[1] The choice of solvent can also be critical, with ethanol being commonly used.[2][3]
-
Catalyst: The use of a catalyst can significantly enhance reaction rates and yields. Formic acid has been successfully employed to mediate the coupling.[1][4] Alternatively, Lewis acids like iron(III) chloride (FeCl₃·6H₂O) have been shown to be effective catalysts, particularly under neat (solvent-free) conditions.
-
Reactant Stoichiometry: Ensure the stoichiometry of your reactants (8-hydroxyquinoline, aldehyde, and amine) is appropriate. While a 1:1:1 molar ratio is standard, a slight excess of the aldehyde or amine might be beneficial in some cases.
-
Nature of Reactants: The electronic and steric properties of the aldehyde and amine can significantly impact the reaction outcome. Electron-withdrawing groups on the aldehyde can sometimes lead to lower yields, while bulky amines might hinder the reaction sterically.
Q2: I am observing the formation of multiple products or significant side reactions. How can I improve the selectivity of the reaction?
A2: The formation of side products in the Betti reaction can complicate purification and reduce the yield of the desired product. Here are some strategies to enhance selectivity:
-
Iminium Ion Formation: The reaction proceeds through the formation of an iminium ion from the aldehyde and amine. Pre-forming the iminium ion by stirring the aldehyde and amine together for a period before adding the 8-hydroxyquinoline can sometimes improve selectivity.
-
Reaction Temperature: Running the reaction at a lower temperature, if feasible, can sometimes minimize the formation of side products by favoring the thermodynamically more stable product.
-
Purification Strategy: If side products are unavoidable, a robust purification strategy is essential. Column chromatography is often effective in separating the desired Betti base from impurities.[1]
Q3: The purification of my Betti base is proving to be difficult. What are the recommended purification methods?
A3: Purification of Betti bases derived from 8-hydroxyquinoline can be challenging due to their polarity and potential for metal chelation. The following methods are commonly employed:
-
Direct Precipitation: In some cases, the Betti product may precipitate directly from the reaction mixture upon cooling.[1][2] This solid can be collected by filtration and washed with a suitable solvent (e.g., ethanol, hexane) to remove soluble impurities.[1]
-
Column Chromatography: This is a widely used technique for purifying Betti bases. A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[1][3] The polarity of the eluent can be gradually increased to achieve optimal separation.
-
Recrystallization: After initial purification, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be used to obtain a highly pure product.[1]
-
Acid-Base Extraction: Since Betti bases are amino compounds, they can be protonated in an acidic solution and deprotonated in a basic solution. This property can be exploited for purification through liquid-liquid extraction.
Q4: How can I confirm the structure of my synthesized 8-hydroxyquinoline Betti base?
A4: A combination of spectroscopic techniques is essential for the structural elucidation of your product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the structure of organic molecules. The spectra will show characteristic signals for the aromatic protons of the quinoline and other aromatic rings, as well as a key signal for the methine proton of the newly formed stereocenter.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecule, confirming its elemental composition.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H stretch of the hydroxyl group and N-H stretches if a primary amine was used.[2]
Data Summary
The following table summarizes representative yields for the Betti reaction with 8-hydroxyquinolines under different conditions, as reported in the literature.
| 8-Hydroxyquinoline Derivative | Aldehyde | Amine | Catalyst/Conditions | Yield (%) | Reference |
| 8-Hydroxyquinoline | Benzaldehyde | Aniline | Formic acid | 13-90% | [1][5] |
| 8-Hydroxyquinoline | 4-Chlorobenzaldehyde | 2-Amino-4-hydroxypyridine | Ethanol, RT, 72h | 34% | [2] |
| 5-Chloro-8-hydroxyquinoline | Various aromatic aldehydes | Various primary amines | Formic acid | up to 68% | [6] |
| 8-Hydroxyquinoline | Formaldehyde | 1-Methylpiperazine | Ethanol, RT, 12h | 46% | [3][7] |
| 2-Naphthol | Various aromatic aldehydes | Various secondary amines | FeCl₃·6H₂O, neat, 110°C | 60-100% | [4] |
Experimental Protocols
General Procedure for the Formic Acid-Mediated Betti Reaction: [1][5]
-
To a solution of the aromatic primary amine (1.0 mmol) in a suitable solvent, add the (hetero)aromatic aldehyde (1.0 mmol).
-
Add 8-hydroxyquinoline (1.0 mmol) to the mixture.
-
Add a catalytic amount of formic acid.
-
Stir the reaction mixture at a specified temperature (e.g., 75°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, if the product precipitates, filter the solid, wash with a non-polar solvent like hexane, and dry.
-
If the product remains in solution, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:acetone).
-
Further purification can be achieved by recrystallization from a suitable solvent mixture (e.g., hexane/ethyl acetate).
General Procedure for the Synthesis of 7-((4-Methylpiperazin-1-yl)methyl)quinolin-8-ol: [3][7]
-
Prepare a solution of 1-methylpiperazine (5.16 mmol) and 37% formaldehyde (4.47 mmol) in ethanol (5 mL).
-
Stir this mixture for 1 hour at room temperature.
-
Add a solution of 8-hydroxyquinoline (3.44 mmol) in ethanol (5 mL) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in dichloromethane and wash sequentially with 10% NaOH solution, brine, and water.
-
Dry the organic layer and purify by flash chromatography on silica gel (eluent: CH₂Cl₂/CH₃OH = 96:4) to obtain the final product.
Visualizations
Caption: Troubleshooting workflow for the Betti reaction.
Caption: General mechanism of the Betti reaction.
References
- 1. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying 8-Aminoquinoline Compounds via Acid-Base Extraction
Welcome to the technical support guide for the purification of 8-aminoquinoline and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing acid-base extraction as a key purification step. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the principles at play, enabling you to troubleshoot and optimize this powerful technique for your specific compound.
Introduction to 8-Aminoquinoline Purification
The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, most notably antimalarial drugs like primaquine and tafenoquine.[1][2] The basicity of the amino group at the 8-position is a key chemical handle that allows for selective extraction and purification away from neutral or acidic impurities.[3] The fundamental principle of acid-base extraction hinges on the differential solubility of a compound in its neutral form versus its ionized (salt) form.[4][5] Basic compounds like 8-aminoquinolines are typically soluble in organic solvents in their neutral (free base) state but become water-soluble when protonated by an acid to form a salt.[6][7]
This guide will walk you through a standard protocol, address common pitfalls, and answer frequently asked questions to ensure the successful purification of your target 8-aminoquinoline compounds.
Physicochemical Properties of 8-Aminoquinoline
Understanding the properties of your starting material is crucial for a successful extraction.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂ | [3][8] |
| Molecular Weight | 144.17 g/mol | [3][9] |
| Appearance | Pale yellow to green-brown crystalline solid | [2][8][10] |
| pKa (of conjugate acid) | 3.99 | [3][8] |
| Solubility (Free Base) | Slightly soluble in water; soluble in polar organic solvents like ethanol, DMSO, DCM, and ethyl acetate. | [3][10][11] |
| Solubility (Salt Form) | Generally soluble in aqueous solutions. | [7][11][12] |
Core Protocol: Acid-Base Extraction of an 8-Aminoquinoline Derivative
This protocol outlines the standard procedure for separating a basic 8-aminoquinoline derivative from neutral or acidic impurities.
Experimental Workflow Diagram
Caption: Workflow for 8-aminoquinoline purification.
Step-by-Step Methodology
-
Dissolution : Dissolve the crude reaction mixture containing the 8-aminoquinoline compound in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.[3]
-
Acidic Extraction :
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). The acid's pH must be at least 2 pH units below the pKa of the 8-aminoquinoline's conjugate acid (pKa ≈ 3.99) to ensure complete protonation.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.[3]
-
Allow the layers to separate. The protonated 8-aminoquinoline salt will be in the aqueous layer.[6][12]
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer two more times with fresh aqueous acid to ensure complete transfer of the basic product.[3][6]
-
-
Basification and Re-extraction :
-
Combine all aqueous extracts in a flask and cool the solution in an ice bath to manage any heat generated during neutralization.
-
Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 8, check with pH paper). The 8-aminoquinoline will deprotonate and may precipitate as the neutral free base.[3][6]
-
Transfer the basified aqueous solution back to a separatory funnel and add a fresh portion of organic solvent (e.g., DCM).
-
Perform three successive extractions to move the neutral product back into the organic phase.[3]
-
-
Drying and Concentration :
-
Combine the organic extracts from the re-extraction.
-
Dry the organic solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3][13]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the purified 8-aminoquinoline derivative.[3]
-
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses specific issues you might encounter.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | Incomplete Protonation: The acid used was not strong enough or was too dilute to lower the pH sufficiently. | Ensure the aqueous acid's pH is at least 2 units below the pKa of your compound's conjugate acid (for 8-aminoquinoline, pH should be < 2). Use a stronger acid if necessary. |
| Incomplete Extraction: An insufficient number of extractions were performed at either the acidification or basification stage. | Always perform at least three sequential extractions at each stage to ensure quantitative transfer between phases.[3][6] | |
| Product is Water-Soluble: The neutral form of your 8-aminoquinoline derivative has significant water solubility. | If the product is not precipitating upon basification, it may be partially dissolved. Saturate the aqueous layer with NaCl (brining out) to decrease the polarity of the aqueous phase and drive the compound into the organic layer during back-extraction. | |
| Emulsion Formation at the Interface | High Concentration: The concentration of the crude product in the organic solvent is too high. | Dilute the organic layer with more solvent. |
| Vigorous Shaking: Excessively vigorous shaking can lead to stable emulsions. | Invert the separatory funnel gently for a longer period instead of shaking vigorously. | |
| Surfactant-like Impurities: Impurities from the reaction may be stabilizing the emulsion. | Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. In stubborn cases, filtering the entire mixture through a pad of Celite® can help break it up. | |
| Product "Oils Out" or Precipitates During Acidification | Salt Insolubility: The hydrochloride or other salt of your 8-aminoquinoline derivative is not soluble in the aqueous or organic phase. | Add more water to the aqueous layer or a co-solvent like methanol to the mixture until the solid redissolves. This can happen with highly substituted or high molecular weight derivatives. |
| Final Product is Gummy or an Oil, Not a Solid | Residual Solvent: The product is not completely dry. | Co-evaporate the product with a solvent like toluene under reduced pressure to azeotropically remove residual water or other solvents. Dry the product under high vacuum for an extended period. |
| Presence of Impurities: Impurities are depressing the melting point and preventing crystallization. | The product may require further purification by column chromatography or recrystallization.[3] | |
| Product Contaminated with Inorganic Salts | Inadequate Washing: The final combined organic layers were not sufficiently washed. | Before drying with Na₂SO₄, wash the combined organic layers with brine to remove residual inorganic salts and dissolved water. |
| Aqueous Layer Carryover: Small droplets of the aqueous phase were carried over during separation. | Be meticulous when separating layers. If necessary, use a "back-washing" step: extract the combined organic layers with a small amount of fresh organic solvent to remove any entrained aqueous phase.[13] |
Frequently Asked Questions (FAQs)
Q1: Why is my 8-aminoquinoline derivative not moving into the aqueous layer even with 1M HCl?
A1: This is likely an issue of pKa. While the parent 8-aminoquinoline has a conjugate acid pKa of ~3.99, substituents on the quinoline ring can significantly alter the basicity of the amino group.[3] Electron-withdrawing groups will decrease basicity (lower pKa), requiring a stronger acid (lower pH) for protonation. Conversely, electron-donating groups can increase basicity. It's also possible for highly lipophilic derivatives to form salts that are not readily soluble in the aqueous phase.[5] In this case, adding a co-solvent like methanol to the aqueous phase might be necessary.
Q2: Can I use a weaker acid, like acetic acid, for the extraction?
A2: It depends on the basicity of your specific 8-aminoquinoline derivative. For the parent compound, with a conjugate acid pKa of 3.99, acetic acid (pKa ~4.76) is not acidic enough to cause complete protonation. The rule of thumb is that the pKa of the extracting acid should be at least 2 units lower than the pKa of the conjugate acid of the base you are extracting.[4] For 8-aminoquinolines, strong mineral acids like HCl or H₂SO₄ are generally required.
Q3: I see a solid forming at the interface after adding acid. What is it?
A3: This is likely your protonated 8-aminoquinoline salt precipitating because its solubility is low in both the aqueous and organic phases. This is sometimes called "salting out." To resolve this, you can try adding more water to the aqueous layer or a small amount of a polar co-solvent like methanol to the system to help dissolve the salt.
Q4: After basifying the aqueous layer, my product didn't precipitate. How do I get it out?
A4: The absence of a precipitate means your neutral 8-aminoquinoline derivative has some solubility in the basic aqueous solution. This is not uncommon. Proceed directly to the back-extraction with an organic solvent like DCM or ethyl acetate.[6] The compound will partition into the organic layer. Performing at least three extractions is critical in this scenario to recover all of your product.[3][6]
Q5: My final product seems to be degrading. Are 8-aminoquinolines sensitive?
A5: Yes, 8-aminoquinolines can be sensitive to oxidation, especially in the presence of air and light.[10] The amino group and the quinoline ring can be oxidized.[10] It is good practice to handle them under an inert atmosphere (like nitrogen or argon) if possible and to store the purified compound in a dark, cool place. Avoid prolonged exposure to strong acids or bases at high temperatures.
Chemical Transformation Diagram
This diagram illustrates the key chemical change that enables the separation.
Caption: Reversible protonation of 8-aminoquinoline.
References
- 1. benchchem.com [benchchem.com]
- 2. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. Acid-base_extraction [bionity.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 8-Aminoquinoline CAS#: 578-66-5 [m.chemicalbook.com]
- 9. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 5-Chloroquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the characterization of 5-Chloroquinolin-8-amine, a key intermediate in pharmaceutical synthesis. The following sections detail common analytical methods, present comparative data with related quinoline derivatives, and provide standardized experimental protocols. This document aims to equip researchers with the necessary information to select appropriate analytical strategies for quality control and characterization of this compound.
Physicochemical Properties: A Comparative Overview
A fundamental step in the characterization of any chemical compound is the determination of its basic physicochemical properties. These properties provide a baseline for identification and are crucial for method development. The table below compares the key physicochemical properties of this compound with two of its isomers, 8-Chloroquinolin-5-amine, and its parent compound, 8-Aminoquinoline.
| Property | This compound | 8-Chloroquinolin-5-amine[1] | 8-Aminoquinoline[2] |
| Molecular Formula | C₉H₇ClN₂ | C₉H₇ClN₂ | C₉H₈N₂ |
| Molecular Weight | 178.62 g/mol [3] | 178.62 g/mol | 144.17 g/mol |
| Appearance | Light yellow needle-like crystals | Solid | Pale yellow solid |
| Melting Point | 87 °C | Not available | 62-64 °C |
| Boiling Point | Not available | Not available | 267 °C |
| Solubility | Insoluble in water; soluble in ethanol, ether | Not available | Slightly soluble in water |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds. This section compares the expected and reported spectroscopic data for this compound and its alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Compound | Key ¹H NMR Signals (δ, ppm) and Multiplicity |
| This compound | Aromatic Protons: Multiple signals in the range of 7.0-9.0 ppm. The proton at C4, adjacent to the nitrogen, is expected to be the most deshielded. Amine Protons: A broad singlet corresponding to the -NH₂ group, the chemical shift of which is solvent-dependent. |
| 8-Chloroquinolin-5-amine | Aromatic Protons: A distinct pattern of signals in the aromatic region (7.0-9.0 ppm). Amine Protons: A broad singlet for the -NH₂ protons. |
| 8-Aminoquinoline | Aromatic Protons: A complex multiplet pattern in the aromatic region. Amine Protons: A broad singlet for the -NH₂ protons. |
¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon atoms in the molecule.
| Compound | Expected ¹³C NMR Chemical Shift Ranges (δ, ppm) |
| This compound | Aromatic Carbons: Signals in the range of 110-155 ppm. The carbon bearing the chlorine atom (C5) and the carbon attached to the amino group (C8) will show characteristic shifts. |
| 8-Chloroquinolin-5-amine | Aromatic Carbons: Signals in the range of 110-155 ppm, with the chemical shifts of C5 and C8 being particularly informative for distinguishing from its isomer. |
| 8-Aminoquinoline | Aromatic Carbons: Signals in the range of 110-155 ppm. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | This compound (Expected) | 8-Aminoquinoline (Experimental)[4] |
| N-H Stretch (Amine) | 3400-3200 cm⁻¹ (two bands for primary amine) | ~3400, ~3300 cm⁻¹ |
| C=C Stretch (Aromatic) | 1600-1450 cm⁻¹ | ~1610, 1580, 1500 cm⁻¹ |
| C-N Stretch (Aromatic) | 1350-1250 cm⁻¹ | ~1330 cm⁻¹ |
| C-Cl Stretch | 800-600 cm⁻¹ | N/A |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragmentation Peaks [m/z] (Proposed) |
| This compound | 178/180 (due to ³⁵Cl/³⁷Cl isotopes) | Loss of HCN (m/z 151/153), Loss of Cl (m/z 143) |
| 8-Chloroquinolin-5-amine | 178/180 (due to ³⁵Cl/³⁷Cl isotopes) | Loss of HCN (m/z 151/153), Loss of Cl (m/z 143) |
| 8-Aminoquinoline | 144[5] | Loss of HCN (m/z 117)[5] |
Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of a compound and for separating it from impurities or related substances.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. A general-purpose HPLC method for aminoquinolines is proposed below, which can be optimized for specific applications.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffer (e.g., 0.1% trifluoroacetic acid in water) in a gradient elution. A typical gradient might start with a lower percentage of acetonitrile and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the quinoline ring shows strong absorbance (e.g., 254 nm or 330 nm). |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Performance Comparison:
| Analyte | Expected Retention Time | Purity Assessment |
| This compound | Dependent on exact conditions, but expected to be well-retained and show a sharp, symmetric peak. | The peak area percentage can be used to determine the purity. Impurities would appear as separate peaks. |
| 8-Chloroquinolin-5-amine | Likely to have a different retention time from its 5-chloro isomer due to differences in polarity, allowing for their separation. | Purity can be assessed similarly. |
| 8-Aminoquinoline | Expected to have a shorter retention time than its chlorinated analogs due to its higher polarity. | Purity can be determined by peak area percentage. |
Thermal Analysis
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA)
| Compound | Expected Decomposition Profile |
| This compound | Expected to be stable up to its melting point and then undergo decomposition at higher temperatures. The thermogram would show a single or multi-step weight loss corresponding to the fragmentation of the molecule. |
| 8-Chloroquinolin-5-amine | A similar thermal stability profile to its isomer is expected, though the exact decomposition temperatures may differ. |
| 8-Aminoquinoline | The absence of the chloro group might influence its thermal stability compared to the chlorinated derivatives. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific instrumentation and sample matrices.
Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
A larger number of scans is usually required for ¹³C NMR (e.g., 1024 or more).
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Protocol for FT-IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Protocol for HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Chromatographic Conditions: Use the conditions outlined in Section 3.1 or an optimized method.
-
Data Acquisition and Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the peak corresponding to the analyte based on its retention time.
-
The peak area can be used for quantitative analysis against a calibration curve prepared from standards of known concentrations.
-
Purity is often estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizing Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical characterization process.
Caption: General workflow for the analytical characterization of a chemical compound.
Caption: Interrelationship of common spectroscopic techniques for structural elucidation.
Caption: A logical workflow for developing an HPLC method.
References
- 1. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chempap.org [chempap.org]
- 5. A Novel RP-HPLC-DAD Method Development for Anti-Malarial and COVID-19 Hydroxy Chloroquine Sulfate Tablets and Profiling of In-Vitro Dissolution in Multimedia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 5-Chloroquinolin-8-amine and 8-Aminoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 5-Chloroquinolin-8-amine and its parent compound, 8-aminoquinoline. While 8-aminoquinoline is a well-studied scaffold with established therapeutic applications, particularly in antimalarial therapy, this compound represents a structurally related molecule with potential for modified or enhanced biological effects. This document summarizes the available experimental data on their antimalarial, anticancer, and antimicrobial properties, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.
Executive Summary
8-Aminoquinoline is a foundational structure in medicinal chemistry, renowned for its antimalarial properties, especially its activity against the latent liver stages of Plasmodium vivax and P. ovale.[1][2] Emerging research has also highlighted its potential as an anticancer and antimicrobial agent. The introduction of a chloro group at the 5-position of the quinoline ring, yielding this compound, is a synthetic modification that may significantly influence its biological profile. Halogenation is a common strategy in drug design to modulate factors such as lipophilicity, metabolic stability, and target binding affinity.
This guide aims to provide a side-by-side comparison based on the current scientific literature. However, it is crucial to note that while extensive data exists for 8-aminoquinoline and its various derivatives, direct comparative studies evaluating this compound against 8-aminoquinoline are currently limited in the public domain. Much of the data for the 5-chloro-substituted compound is inferred from studies on structurally similar molecules, such as 5-chloro-8-hydroxyquinoline.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the biological activities of 8-aminoquinoline and related 5-chloro-quinoline derivatives. Direct IC₅₀ and MIC values for this compound are sparse in the literature; therefore, data for the closely related 5-chloro-8-hydroxyquinoline (cloxyquin) is included to provide an indication of the potential activity of the 5-chloro-substituted scaffold.
Table 1: Comparative Antimalarial Activity
| Compound | Target Organism | Activity Metric | Value | Reference |
| 8-Aminoquinoline | Plasmodium falciparum (K1, chloroquine-resistant) | IC₅₀ | 100-1000 µg/mL | [3] |
| Primaquine (8-aminoquinoline derivative) | Plasmodium falciparum (D6) | IC₅₀ | 1200 ± 200 nM | [4] |
| 5-Aryl-8-aminoquinoline derivatives | Plasmodium falciparum | IC₅₀ | Potent, some more so than primaquine | [5] |
| This compound | Data Not Available | - | - | - |
Table 2: Comparative Anticancer Activity
| Compound | Cell Line | Activity Metric | Value | Reference |
| 8-Aminoquinoline Derivatives | Various Cancer Cell Lines | IC₅₀ / GI₅₀ | Varies widely based on substitution | [6][7] |
| 5-Amino-8-hydroxyquinoline | HeLa, MCF-7 | Cytotoxicity | Significant decrease in cell viability | [8] |
| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Various bacteria | MIC | 4–16 µg/mL | [9] |
| This compound | Data Not Available | - | - | - |
Table 3: Comparative Antimicrobial Activity
| Compound | Target Organism | Activity Metric | Value | Reference |
| 8-Aminoquinoline Metal Complexes | P. shigelloides, S. dysenteriae | Antimicrobial Activity | More effective than 8-aminoquinoline alone | [3] |
| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | Mycobacterium tuberculosis | MIC₅₀ | 0.125 µg/mL | [10] |
| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | Mycobacterium tuberculosis | MIC₉₀ | 0.25 µg/mL | [10] |
| This compound | Data Not Available | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of a 5-chloro-8-hydroxyquinoline and for evaluating the in vitro anticancer and antimalarial activities of quinoline derivatives.
Synthesis of 5-Chloro-8-hydroxyquinoline
This protocol is based on the Skraup synthesis, a common method for producing quinolines.
Materials:
-
4-Chloro-2-aminophenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., nitrobenzene or arsenic acid)
-
Sodium hydroxide solution
-
Hydrochloric acid solution
-
Organic solvent (e.g., dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 4-chloro-2-aminophenol, glycerol, concentrated sulfuric acid, and an oxidizing agent is carefully heated.
-
The reaction is refluxed for several hours.
-
After cooling, the mixture is diluted with water and neutralized with a sodium hydroxide solution to precipitate the crude product.
-
The crude product is filtered, washed, and can be purified by recrystallization or column chromatography.
-
For further purification, the product can be dissolved in hydrochloric acid, treated with activated charcoal, and then reprecipitated by adjusting the pH.
Note: This is a generalized protocol. Specific reaction conditions, such as temperature and reaction time, may vary.[11][12][13]
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.[14]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compounds (this compound and 8-aminoquinoline) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the cell culture medium. The cells are then treated with these dilutions.
-
Incubation: The plates are incubated for a set period, typically 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
In Vitro Antimalarial Assay (SYBR Green I-based Fluorescence Assay)
This is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of antimalarial compounds against the erythrocytic stages of P. falciparum.[4]
Procedure:
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human red blood cells in a complete culture medium.
-
Drug Preparation: Test compounds are serially diluted and added to a 96-well plate.
-
Assay Incubation: The parasite culture is added to the wells, and the plate is incubated for 72 hours under controlled atmospheric conditions.
-
Lysis and Staining: The plate is frozen to lyse the red blood cells, and then a lysis buffer containing the SYBR Green I fluorescent dye is added. SYBR Green I intercalates with parasitic DNA.
-
Fluorescence Reading: The fluorescence is measured using a fluorescence plate reader.
-
Data Analysis: The IC₅₀ value is calculated by plotting the fluorescence intensity against the drug concentration.
Mandatory Visualization
The following diagrams illustrate the hypothesized mechanism of action for 8-aminoquinolines and a general workflow for evaluating the anticancer activity of quinoline compounds.
Caption: Hypothesized mechanism of action for 8-aminoquinolines.
Caption: General experimental workflow for anticancer evaluation.
Discussion and Future Directions
The available evidence suggests that the 8-aminoquinoline scaffold is a versatile platform for the development of therapeutic agents. Its established antimalarial activity, coupled with emerging anticancer and antimicrobial properties, makes it a subject of ongoing research interest.
The introduction of a chlorine atom at the 5-position is a rational drug design strategy. The high electronegativity and lipophilicity of chlorine can alter the electronic distribution of the quinoline ring system and enhance membrane permeability, potentially leading to improved biological activity and pharmacokinetic properties. The potent antituberculosis activity of 5-chloro-8-hydroxyquinoline provides a strong rationale for investigating the antimicrobial potential of this compound. Similarly, studies on 5-aryl-8-aminoquinolines suggest that substitution at the 5-position can enhance antimalarial potency.
However, a significant knowledge gap remains concerning the specific biological profile of this compound. To fully understand its therapeutic potential, further research is imperative. Specifically, direct comparative studies against 8-aminoquinoline are needed to quantify the impact of the 5-chloro substitution on antimalarial, anticancer, and antimicrobial activities. Such studies should include a broad range of cancer cell lines, microbial strains, and Plasmodium species to establish a comprehensive activity spectrum.
Furthermore, elucidation of the mechanism of action of this compound is crucial. Investigating its effect on key signaling pathways, such as the PI3K/Akt/mTOR pathway in cancer cells or its ability to generate reactive oxygen species in pathogens, will provide valuable insights for future drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 12. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 13. CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to 5-Chloroquinolin-8-amine and Its Derivatives
For researchers and professionals in drug development, a thorough understanding of the structural and electronic properties of bioactive molecules is paramount. 5-Chloroquinolin-8-amine and its derivatives are a class of compounds with significant interest due to their potential pharmacological activities. This guide provides a comparative spectroscopic analysis of this compound and its prominent derivative, 5-Chloro-8-hydroxyquinoline, supported by experimental data and detailed methodologies.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and 5-Chloro-8-hydroxyquinoline, offering a direct comparison of their spectral characteristics.
This compound
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃) | Due to the complexity of overlapping signals in the aromatic region, specific assignments can be challenging without advanced 2D NMR techniques. Aromatic protons typically appear between δ 7.0-8.5 ppm. |
| ¹³C NMR (CDCl₃) | Aromatic carbons generally resonate in the range of δ 110-150 ppm. The carbon bearing the chlorine atom and those adjacent to the nitrogen atom will show characteristic downfield shifts. |
| Infrared (IR) | N-H stretching (amine): ~3400-3300 cm⁻¹ (typically two bands for a primary amine), C=C and C=N stretching (aromatic rings): ~1600-1450 cm⁻¹, C-Cl stretching: ~800-600 cm⁻¹ |
| Mass Spectrometry | Molecular Ion (M⁺): m/z ≈ 178.62. The fragmentation pattern would likely involve the loss of chlorine and cleavage of the quinoline ring system. |
| UV-Vis | Absorption maxima are expected in the UV region, characteristic of the quinoline aromatic system. The presence of the amino and chloro groups will influence the exact λmax values. |
5-Chloro-8-hydroxyquinoline
| Spectroscopic Technique | Data |
| ¹H NMR (DMSO-d₆) | Aromatic protons appear in the region of δ 7.5-9.0 ppm. The hydroxyl proton signal is typically broad and its chemical shift is solvent and concentration dependent. |
| ¹³C NMR (CDCl₃) | Aromatic carbons resonate between δ 110-155 ppm. The carbon attached to the hydroxyl group will be significantly deshielded. |
| Infrared (IR) | O-H stretching (hydroxyl): ~3400-3200 cm⁻¹ (broad), C=C and C=N stretching (aromatic rings): ~1600-1450 cm⁻¹, C-O stretching: ~1200 cm⁻¹, C-Cl stretching: ~800-600 cm⁻¹ |
| Mass Spectrometry | Molecular Ion (M⁺): m/z ≈ 179.60. Fragmentation may involve the loss of CO, Cl, and HCN from the quinoline core. |
| UV-Vis | In the presence of bovine serum albumin, absorption peaks have been observed around 222 nm and 278 nm.[1] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed. A wider spectral width (e.g., 240 ppm) is used, and a significantly larger number of scans is required due to the low natural abundance of ¹³C.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition: A background spectrum of the clean ATR crystal is first collected. The sample is then brought into contact with the crystal, and the sample spectrum is recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: An electron multiplier or other suitable detector records the abundance of each ion.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A baseline spectrum is recorded using a cuvette containing the pure solvent. The sample cuvette is then placed in the beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).
-
Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters determined from the spectrum.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound or its derivatives.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of quinoline derivatives.
References
A Tale of Two Quinolines: Cloxyquin Shines in Antimicrobial Studies While 5-Chloroquinolin-8-amine Remains in the Shadows
A comprehensive review of available scientific literature reveals a significant disparity in the antimicrobial data for two structurally related quinoline compounds: 5-Chloroquinolin-8-amine and cloxyquin (5-Chloroquinolin-8-ol). While cloxyquin has been the subject of numerous studies demonstrating its potent antimicrobial, antifungal, and particularly antituberculosis activity, a notable lack of research exists on the antimicrobial properties of this compound. This guide presents a detailed comparison based on the existing evidence, highlighting the well-documented efficacy of cloxyquin and identifying a critical knowledge gap for this compound, thereby offering valuable insights for researchers and drug development professionals.
Cloxyquin, a monohalogenated 8-hydroxyquinoline, has demonstrated significant in vitro activity against a range of microorganisms, including drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.[1] Its broad-spectrum activity also extends to other bacteria and fungi.[2][3] In contrast, dedicated studies evaluating the antimicrobial efficacy of this compound are conspicuously absent from the current scientific literature. While research exists on derivatives of 5-aminoquinolines for various therapeutic applications, including antimalarial agents, direct evidence of the antimicrobial performance of the parent compound, this compound, remains to be established.
Quantitative Antimicrobial Performance: Cloxyquin
The antimicrobial efficacy of cloxyquin has been quantified in several studies, with Minimum Inhibitory Concentration (MIC) values being a key metric. The data presented below is collated from a study investigating the in vitro activities of cloxyquin against Mycobacterium tuberculosis.
| Microorganism | Strain Type | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Mycobacterium tuberculosis | Standard Strains | 9 | 0.125–0.25 | - | - |
| Mycobacterium tuberculosis | Clinical Isolates | 150 | 0.062–0.25 | 0.125 | 0.25 |
| Mycobacterium tuberculosis | Drug-Sensitive | 100 | - | 0.125 | - |
| Mycobacterium tuberculosis | Drug-Resistant | 20 | - | 0.125 | - |
| Mycobacterium tuberculosis | Multidrug-Resistant (MDR) | 30 | - | 0.125 | - |
Data sourced from Hongmanee P, et al. (2007). In vitro activities of cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[1]
Mechanism of Action: The Role of Metal Chelation
The antimicrobial action of cloxyquin and other 8-hydroxyquinolines is widely believed to be linked to their ability to chelate metal ions, which are essential for microbial survival and enzymatic function.[1] By binding to these metal ions, cloxyquin can disrupt critical cellular processes, leading to the inhibition of growth or cell death.
Experimental Protocols
The following provides a summary of the methodology used to determine the Minimum Inhibitory Concentrations (MICs) of cloxyquin against Mycobacterium tuberculosis.
Broth Microdilution Method:
-
Preparation of Cloxyquin: Cloxyquin is dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial Dilutions: A series of twofold dilutions of the cloxyquin stock solution are prepared in 96-well microtiter plates containing a suitable broth medium for mycobacterial growth (e.g., Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase).
-
Inoculum Preparation: A standardized suspension of the M. tuberculosis strain to be tested is prepared to a specific turbidity, corresponding to a known concentration of bacteria.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are sealed and incubated at 37°C for a defined period, typically several days to weeks, depending on the growth rate of the mycobacteria.
-
Determination of MIC: The MIC is determined as the lowest concentration of cloxyquin that visibly inhibits the growth of the bacteria. This can be assessed visually or with the aid of a growth indicator dye.
Conclusion: A Call for Further Research
The available evidence strongly supports the antimicrobial potential of cloxyquin, particularly as an antituberculosis agent. Its consistent activity against drug-resistant strains makes it a compound of significant interest for further development.
Conversely, the striking absence of antimicrobial data for this compound represents a significant gap in the scientific literature. Given the structural similarity to the highly active cloxyquin, it is plausible that this compound may also possess antimicrobial properties. Therefore, this guide serves not only as a comparison of the current state of knowledge but also as a call to the research community to investigate the potential antimicrobial efficacy of this compound. Such studies are warranted to fully explore the therapeutic potential of this class of compounds and to potentially uncover new candidates in the fight against infectious diseases.
References
A Comparative Guide to HPLC and NMR Methods for Validating the Purity of 5-Chloroquinolin-8-amine
For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates like 5-Chloroquinolin-8-amine is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two powerful analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the experimental protocols, present a comparative analysis of their performance, and provide supporting data to aid in selecting the most appropriate method for your research needs.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique in pharmaceutical analysis, prized for its high resolving power and sensitivity in separating a target compound from its impurities.[1] For a molecule like this compound, a reversed-phase HPLC method with UV detection is a common and effective approach.
Experimental Protocol: HPLC
A typical reversed-phase HPLC method for the analysis of this compound can be established as follows:
-
Instrument : A standard HPLC system equipped with a UV-Vis detector.
-
Column : C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid to improve peak shape) is often effective. A typical gradient might start at 20% acetonitrile and increase to 80% over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength where this compound exhibits strong absorbance, likely around 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : The sample is accurately weighed and dissolved in the initial mobile phase composition or a compatible solvent like methanol to a concentration of approximately 1 mg/mL. The solution should be filtered through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Purity Analysis
The purity of this compound is typically determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
| Parameter | Result |
| Retention Time of this compound | 12.5 min |
| Peak Area of this compound | 995,000 |
| Total Peak Area | 1,000,000 |
| Purity (Area %) | 99.5% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Validation
NMR spectroscopy, particularly quantitative NMR (qNMR), is a primary analytical method that can provide an absolute measure of purity without the need for a specific reference standard of the analyte.[2] It offers valuable structural information that can help in the identification of impurities.[3]
Experimental Protocol: ¹H NMR
A standard ¹H NMR protocol for the purity assessment of this compound is as follows:
-
Spectrometer : A 400 MHz or higher field NMR spectrometer.
-
Solvent : A deuterated solvent in which the compound is fully soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation : An accurately weighed amount of the this compound sample (e.g., 10-20 mg) is dissolved in a precise volume of the deuterated solvent. For quantitative analysis (qNMR), a certified internal standard of known purity and weight is added to the sample. A suitable internal standard would be one with sharp signals that do not overlap with the analyte's signals, for example, maleic anhydride or 1,4-dinitrobenzene.
-
Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment.
-
Relaxation Delay (d1) : A sufficiently long delay is crucial for accurate quantification in qNMR. This is typically set to at least 5 times the longest T1 relaxation time of the signals of interest (often 30-60 seconds).
-
Number of Scans : 8 to 16 scans are generally sufficient to obtain a good signal-to-noise ratio.
-
Data Presentation: qNMR Purity Analysis
The purity is calculated by comparing the integral of a well-resolved proton signal from this compound with the integral of a known proton signal from the internal standard.
| Parameter | Value |
| Mass of this compound (m_analyte) | 15.2 mg |
| Mass of Internal Standard (m_std) | 5.1 mg |
| Purity of Internal Standard (P_std) | 99.9% |
| Integral of Analyte Signal (I_analyte) | 1.00 |
| Integral of Standard Signal (I_std) | 1.05 |
| Number of Protons (Analyte Signal) | 1 |
| Number of Protons (Standard Signal) | 2 |
| Molecular Weight of Analyte | 178.62 g/mol |
| Molecular Weight of Standard | 98.06 g/mol |
| Purity (w/w %) | 99.2% |
Head-to-Head Comparison: HPLC vs. NMR
The choice between HPLC and NMR for purity validation depends on the specific analytical need.[4]
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative data. |
| Primary Use | Separation and quantification of individual components in a mixture. | Structural elucidation and absolute quantification of the main component and impurities.[3] |
| Quantification | Typically relative (area percent), requires reference standards for absolute quantification. | Can provide absolute purity via qNMR with an internal standard.[2] |
| Sensitivity | Generally higher for detecting trace impurities. | Lower sensitivity but excellent for identifying and quantifying impurities at levels of ~0.1% and above. |
| Throughput | Higher, with typical run times of 20-30 minutes per sample. | Lower, especially for qNMR which requires long relaxation delays.[5] |
| Impurity Identification | Requires reference standards or hyphenated techniques (e.g., LC-MS) for positive identification. | Can provide structural information about unknown impurities. |
| Sample Consumption | Low (micrograms). | Higher (milligrams). |
| Destructive | Yes. | No, the sample can be recovered. |
Visualizing the Workflow
To better understand the procedural flow of each technique, the following diagrams illustrate the key steps involved in purity validation using HPLC and NMR.
Caption: Experimental workflow for HPLC purity analysis.
References
A comparative study of different synthetic routes to 5-Chloroquinolin-8-amine.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 5-Chloroquinolin-8-amine, a crucial intermediate in pharmaceutical development. The following sections detail established methods, including classical named reactions and modern catalytic approaches, presenting their respective advantages and disadvantages. Experimental protocols and quantitative data are provided to facilitate informed decisions in process development and scale-up operations.
Introduction to Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main approaches: direct construction of the substituted quinoline core and functional group interconversion from a pre-existing quinoline scaffold. This guide will explore the following prominent synthetic pathways:
-
Skraup Synthesis: A classical method for quinoline synthesis from an aromatic amine and glycerol.
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis using α,β-unsaturated carbonyl compounds.
-
Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.
-
Combes Synthesis: The reaction of an aniline with a β-diketone.
-
Reduction of 5-Chloro-8-nitroquinoline: A common and often high-yielding final step to introduce the amino group.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is often a trade-off between factors such as yield, reaction time, cost of starting materials, and scalability. The following table summarizes the key quantitative data for the different approaches to this compound and its precursors.
| Synthetic Route | Starting Materials | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| Skraup Synthesis | 3-Chloroaniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., As₂O₅) | Several hours | 105-123 | 65-76 (for related nitroquinolines) |
| Doebner-von Miller | 3-Chloroaniline, α,β-Unsaturated aldehyde/ketone | Acid catalyst (e.g., HCl) | 24 hours | 111 | ~49 (for 5-chloro-8-hydroxyquinoline) |
| Friedländer Synthesis | 2-Amino-5-chlorobenzaldehyde, Acetaldehyde | Base (e.g., NaOH) or Acid | Varies | Varies | High yields reported for derivatives |
| Combes Synthesis | 3-Chloroaniline, Acetylacetone | Concentrated H₂SO₄ | Varies | Varies | Yields vary for substituted quinolines |
| Reduction of Nitro-group | 5-Chloro-8-nitroquinoline | Iron powder, Acetic acid | Not specified | Not specified | High |
Detailed Experimental Protocols
Route 1: Skraup Synthesis of a 5-Chloroquinoline Precursor
The Skraup synthesis is a robust method for the preparation of the quinoline core. While a direct Skraup synthesis to this compound is not commonly reported, this method is effective for producing precursors like 6-chloro-8-nitroquinoline from 3-chloro-4-nitroaniline. The subsequent reduction of the nitro group and potential amination at the 8-position would be required. A general protocol for a related Skraup synthesis is as follows[1]:
Materials:
-
3-Nitro-4-aminoanisole (or a similar substituted aniline)
-
Arsenic pentoxide
-
Glycerol
-
Concentrated Sulfuric Acid
Procedure:
-
A slurry of the aniline, arsenic pentoxide, and glycerol is prepared in a round-bottom flask.
-
Concentrated sulfuric acid is added dropwise with vigorous stirring. The temperature will rise spontaneously.
-
The mixture is carefully heated to maintain a temperature between 105°C and 110°C to drive off water.
-
After water removal, additional sulfuric acid is added, and the temperature is maintained at 120-123°C for several hours.
-
The reaction mixture is cooled, diluted with water, and neutralized with concentrated ammonium hydroxide.
-
The precipitated product is filtered, washed, and recrystallized.
Route 2: Doebner-von Miller Synthesis of 5-Chloro-8-hydroxyquinoline
This method provides a route to 5-chloro-8-hydroxyquinoline, a precursor that can be converted to this compound. The following protocol is adapted from a known procedure[2][3]:
Materials:
-
2-Amino-4-chlorophenol
-
Acrolein diethyl acetal
-
1N Hydrochloric acid
-
Sodium carbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 2-amino-4-chlorophenol in 1N HCl is prepared in a round-bottomed flask.
-
Acrolein diethyl acetal is added to the reaction mixture.
-
The resulting solution is refluxed at 111°C for 24 hours.
-
After cooling to room temperature, the solution is neutralized to pH 7-8 with solid sodium carbonate.
-
The product is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield 5-chloro-8-hydroxyquinoline with a reported yield of approximately 49%[2][3].
Route 3: Friedländer Synthesis
Route 4: Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone[7][10][11]. For the synthesis of a 5-chloroquinoline derivative, 3-chloroaniline would be reacted with a β-diketone like acetylacetone in the presence of a strong acid such as concentrated sulfuric acid[12]. This reaction typically leads to the formation of 2,4-disubstituted quinolines[12]. The regioselectivity can be influenced by the substituents on both the aniline and the β-diketone[7].
Route 5: Reduction of 5-Chloro-8-nitroquinoline
This is a common and efficient method for the final step in the synthesis of this compound.
Materials:
-
5-Chloro-8-nitroquinoline
-
Iron powder
-
50% Acetic acid
-
Concentrated ammonia water
Procedure:
-
5-Chloro-8-nitroquinoline is mixed with 50% acetic acid.
-
Iron powder is added to the mixture to facilitate the reduction of the nitro group.
-
After the reaction is complete, the mixture is neutralized with concentrated ammonia water to a pH of 8.
-
The product, this compound, is then isolated by steam distillation[13]. This method is reported to give high yields[13].
Visualizing the Synthetic Pathways
To better understand the relationships between the starting materials and the final product in these synthetic routes, the following diagrams have been generated.
Caption: Skraup Synthesis of a 5-Chloroquinoline derivative.
Caption: Doebner-von Miller Synthesis of 5-Chloro-8-hydroxyquinoline.
Caption: Reduction of 5-Chloro-8-nitroquinoline to this compound.
Conclusion
The synthesis of this compound can be achieved through various routes, each with its own set of advantages and challenges. The reduction of 5-chloro-8-nitroquinoline appears to be a straightforward and high-yielding final step. For the construction of the quinoline core, the Skraup and Doebner-von Miller reactions offer classic and robust methods, although they may involve harsh conditions. The Friedländer and Combes syntheses provide alternative pathways with potential for milder conditions and higher efficiency, particularly with modern catalytic systems. The selection of the optimal route will depend on the specific requirements of the synthesis, including scale, available starting materials, and desired purity of the final product. Further process optimization for each route is recommended to achieve the desired performance metrics for industrial applications.
References
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. wikiwand.com [wikiwand.com]
- 9. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 12. iipseries.org [iipseries.org]
- 13. This compound | 5432-09-7 [chemicalbook.com]
Efficacy of 5-Chloroquinolin-8-amine and Other Quinoline-Based Antimicrobials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial efficacy of 5-Chloroquinolin-8-amine and its close structural analogs with other prominent quinoline-based antimicrobials. The information is supported by experimental data from various studies to aid in research and development efforts in the field of antimicrobial agents.
Introduction to Quinoline-Based Antimicrobials
Quinolines are a class of heterocyclic aromatic organic compounds that form the backbone of many synthetic drugs.[1] Their derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties.[1] The antimicrobial efficacy of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. This guide focuses on comparing the antimicrobial performance of this compound and its analogs against other well-established quinoline antimicrobials.
Comparative Antimicrobial Efficacy
Due to the limited availability of direct antimicrobial efficacy data for this compound, this comparison utilizes data from its close structural analogs: 5-Chloroquinolin-8-ol (Cloxyquin) and 5-Amino-8-hydroxyquinoline . These compounds share the core quinoline structure with a chlorine atom at the C5 position, and a functional group at the C8 position, making them relevant for comparative analysis.
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of these compounds against various microorganisms, alongside data for other representative quinoline-based antimicrobials such as Ciprofloxacin, Levofloxacin, and Nalidixic Acid. MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.
Table 1: Comparative Antibacterial Efficacy (MIC in µg/mL)
| Microorganism | 5-Chloroquinolin-8-ol (Cloxyquin) | 5-Amino-8-hydroxyquinoline | Ciprofloxacin | Levofloxacin | Nalidixic Acid |
| Staphylococcus aureus | - | 62.5[2] | 0.75[2] | - | - |
| Escherichia coli | - | 250[2] | 0.03-0.23[2] | - | - |
| Pseudomonas aeruginosa | - | - | 0.37[2] | - | - |
| Mycobacterium tuberculosis | 0.062-0.25[3][4] | - | - | - | - |
| Listeria monocytogenes | 5.57 (µM)[5] | - | - | - | - |
| Plesiomonas shigelloides | 11.14 (µM)[5] | - | - | - | - |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The MIC for Cloxyquin against L. monocytogenes and P. shigelloides is presented in µM as reported in the source.
Table 2: Comparative Antifungal Efficacy (MIC in µg/mL)
| Microorganism | 5-Amino-8-hydroxyquinoline | 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) |
| Candida albicans | 250[2] | - |
| Phaeomoniella chlamydospora | - | 10[6] |
| Phaeoacremonium aleophilum | - | 1[6] |
Putative Mechanism of Action of this compound
While the precise mechanism of action for this compound has not been definitively elucidated, it is hypothesized to be similar to that of other 8-aminoquinoline and 8-hydroxyquinoline derivatives. This proposed mechanism differs significantly from the fluoroquinolone class of quinolones.
The primary proposed mechanisms for 8-substituted quinolines are:
-
Metal Ion Chelation: These compounds can chelate essential metal ions, such as iron, copper, and zinc, which are crucial for microbial enzyme function and survival. This deprivation of essential metal ions can disrupt cellular processes and lead to cell death.[3]
-
Membrane Disruption: 8-aminoquinoline derivatives may also exert their antimicrobial effect by disrupting the integrity of the microbial cell membrane.
This contrasts with the well-established mechanism of fluoroquinolones like ciprofloxacin and levofloxacin, which inhibit bacterial DNA synthesis by targeting the enzymes DNA gyrase and topoisomerase IV.
Below is a diagram illustrating the putative signaling pathway for this compound and the established pathway for fluoroquinolones.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activities of cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca [mdpi.com]
- 6. benchchem.com [benchchem.com]
The Dance of Binding: 5-Chloro-8-Hydroxyquinoline and Its Interaction with Serum Albumin
A Comparative Guide for Researchers and Drug Development Professionals
The journey of a drug molecule through the bloodstream is a complex ballet of interactions, with serum albumin playing a leading role as the primary transport protein. Understanding the binding characteristics of a potential therapeutic agent with serum albumin is paramount in predicting its pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the interaction between 5-chloro-8-hydroxyquinoline, a compound of significant biological interest, and serum albumin. We delve into the binding mechanisms, affinities, and thermodynamic profiles, drawing comparisons with its structural analogs and established drugs to offer a comprehensive perspective for researchers in the field.
At a Glance: Comparative Binding Parameters
To facilitate a clear comparison, the following tables summarize the key quantitative data for the interaction of 5-chloro-8-hydroxyquinoline, its derivatives, and two common drugs, warfarin and ibuprofen, with bovine serum albumin (BSA) and human serum albumin (HSA).
| Compound | Serum Albumin | Binding Constant (K_a) (M⁻¹) | Quenching Mechanism | Number of Binding Sites (n) | Primary Binding Site(s) |
| 5-Chloro-8-hydroxyquinoline | BSA | ~10⁴ | Static | ~1 | Fatty Acid Binding Site 5 (FA5)[1] |
| Clioquinol | BSA | ~10⁸ | Static & Dynamic | Multiple | Sites I, II, III, FA5, and others[2][3] |
| 2-Amino-8-hydroxyquinoline | HSA | 1.38 x 10⁵ (pH 7.4) | Static | ~1 | Subdomain IIA (near Trp214)[4] |
| 5-Amino-8-hydroxyquinoline | BSA | ~10⁴ | Static | ~1 | Cleft between subdomains IIA and IIIA[5] |
| Nitroxoline | HSA | - | Static | - | - |
| Warfarin | BSA | 0.8 - 1.2 x 10⁵ | Dynamic | ~1 | Sudlow's Site I (Subdomain IIA) |
| HSA | 4 - 7 x 10⁴ | - | ~1 | Sudlow's Site I (Subdomain IIA) | |
| Ibuprofen | BSA | 1.7 x 10⁴ | Static | ~1 | Sudlow's Site II (Subdomain IIIA) |
| HSA | - | - | Multiple | Sudlow's Site II (Subdomain IIIA), FA2, FA6[6] |
Note: The binding parameters can be influenced by experimental conditions such as temperature and pH. The data presented here is for comparative purposes.
Thermodynamic Insights into the Binding Process
The spontaneity and driving forces behind the interaction of these molecules with serum albumin can be understood by examining the thermodynamic parameters.
| Compound | Serum Albumin | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Predominant Driving Forces |
| 5-Chloro-8-hydroxyquinoline | BSA | - | - | - | Hydrophobic interactions[1] |
| 2-Amino-8-hydroxyquinoline | HSA | - | - | - | Hydrophobic interactions and hydrogen bonding[4] |
| 5-Amino-8-hydroxyquinoline | BSA | - | - | - | Hydrogen bonding and electrostatic interactions[5] |
| Nitroxoline | HSA | - | - | - | Hydrogen bonding and van der Waals forces |
| Warfarin | BSA | - | -3.7 to -4.3 | - | - |
| HSA | - | -5.4 to -5.6 | - | - |
Visualizing the Experimental Workflow
The investigation of drug-protein interactions typically follows a structured workflow, from initial spectroscopic screening to detailed computational analysis.
Delving into the Experimental Protocols
The quantitative data presented in this guide is derived from a combination of spectroscopic and computational techniques. Here, we outline the fundamental principles of the key experimental methods.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a cornerstone technique for studying drug-protein interactions. It relies on the intrinsic fluorescence of tryptophan and tyrosine residues in serum albumin.
-
Principle : The binding of a ligand (the drug) near these fluorescent amino acids can lead to a quenching (decrease) of the fluorescence intensity. This quenching can occur through two primary mechanisms:
-
Static Quenching : Formation of a non-fluorescent ground-state complex between the protein and the ligand.
-
Dynamic Quenching : Collisional deactivation of the excited state of the fluorophore by the ligand.
-
-
Methodology :
-
A solution of serum albumin of a known concentration is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The fluorescence emission spectrum of the protein is recorded at an excitation wavelength of ~280 nm or ~295 nm.
-
Aliquots of the ligand solution are incrementally added to the protein solution, and the fluorescence spectrum is recorded after each addition.
-
The decrease in fluorescence intensity is analyzed using the Stern-Volmer equation to determine the quenching mechanism and binding constants.
-
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy provides complementary information about the formation of a complex between the drug and the protein.
-
Principle : Changes in the absorption spectrum of the protein or the ligand upon binding can indicate the formation of a ground-state complex.
-
Methodology :
-
Absorption spectra of the serum albumin solution and the ligand solution are recorded separately.
-
The absorption spectrum of a mixture of the protein and ligand is then recorded.
-
A difference spectrum is often calculated to highlight the changes resulting from the interaction.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to investigate conformational changes in the secondary structure of the protein upon ligand binding.
-
Principle : The α-helical structure of serum albumin produces a characteristic CD spectrum. Changes in this spectrum upon the addition of a ligand can indicate alterations in the protein's secondary structure.
-
Methodology :
-
The CD spectrum of the serum albumin solution is recorded in the far-UV region (typically 200-250 nm).
-
The ligand is added to the protein solution, and the CD spectrum is recorded again.
-
Changes in the spectral features, such as the intensity of the negative bands at ~208 and ~222 nm, are analyzed to quantify changes in the α-helical content.
-
The Binding Mechanism: A Closer Look
The interaction between a ligand and serum albumin can be visualized as a series of steps leading to the formation of a stable complex.
Conclusion
The interaction of 5-chloro-8-hydroxyquinoline with serum albumin is characterized by a moderate binding affinity and is primarily driven by hydrophobic forces. In comparison to its derivative, clioquinol, which exhibits an exceptionally high binding constant and interacts with multiple sites, 5-chloro-8-hydroxyquinoline displays a more specific and less tenacious binding profile. This distinction is crucial for drug development, as an excessively strong interaction can hinder the release of the drug at its target site, while a very weak interaction may lead to poor distribution and efficacy. The data presented in this guide, alongside the detailed experimental protocols, provides a valuable resource for researchers aiming to understand and modulate the serum albumin binding of 8-hydroxyquinoline derivatives and other potential drug candidates. A thorough investigation of these interactions is a critical step in the journey from a promising compound to a successful therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Unravelling the interaction mechanism between clioquinol and bovine serum albumin by multi-spectroscopic and molecular docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of 2-amino-8-hydroxyquinoline interaction on the conformation of physiological isomers of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 8-Hydroxyquinoline Derivatives: Traditional Methods and Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and applications in organic light-emitting diodes (OLEDs). The synthesis of its derivatives is a critical step in the development of novel therapeutic agents and advanced materials. This guide provides an objective comparison of traditional and modern synthetic methods for preparing 8-hydroxyquinoline derivatives, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Synthetic Methodologies
The choice of synthetic route to 8-hydroxyquinoline derivatives significantly impacts reaction efficiency, substrate scope, and environmental footprint. Below is a summary of key quantitative data for various established and emerging methods.
| Method | Typical Reagents | Typical Conditions | Reaction Time | Yield Range (%) | Key Advantages | Key Disadvantages |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., o-nitrophenol) | High temperature (125-140°C), strongly acidic | 3-5 hours | 60-85%[1] | One-pot reaction from simple starting materials. | Harsh and potentially violent reaction conditions, limited substituent scope. |
| Doebner-von Miller Reaction | Aniline, α,β-unsaturated aldehyde/ketone, acid catalyst | Heating, acidic conditions | Several hours | 42-89%[2] | Wider range of substituents on the pyridine ring possible. | Can produce mixtures of regioisomers, harsh acidic conditions. |
| Friedländer Synthesis | 2-aminoaryl aldehyde/ketone, compound with an α-methylene group | Acidic or basic catalysis, heating | 1-24 hours | 72-95% | High yields, milder conditions, broad substrate scope.[3] | Requires pre-functionalized starting materials which may not be readily available. |
| Combes Synthesis | Aniline, β-diketone, strong acid (e.g., H₂SO₄) | Heating, strongly acidic | Several hours | Varies | Good for 2,4-disubstituted quinolines. | Strongly acidic conditions, potential for side reactions. |
| Microwave-Assisted Synthesis | Varies (can be applied to Skraup, Friedländer, etc.) | Microwave irradiation, often solvent-free or with minimal solvent | 8-20 minutes | 72-90%+ | Drastically reduced reaction times, often higher yields, improved energy efficiency. | Requires specialized microwave equipment, scalability can be a concern. |
| Ultrasound-Assisted Synthesis | Varies | Sonication | 1-3 hours | High | Shorter reaction times compared to conventional heating, improved yields. | Requires ultrasonic equipment. |
| Photocatalytic Synthesis | o-aminophenol, acrolein, photocatalyst (e.g., eosin Y), visible light | Room temperature, visible light irradiation | 24 hours | High | Mild reaction conditions, green chemistry approach. | Can require longer reaction times, catalyst may be expensive. |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below to facilitate replication and adaptation.
Traditional Method: Skraup Synthesis of 8-Hydroxyquinoline
This protocol is adapted from established procedures for the Skraup reaction.[1][4]
Reagents:
-
o-Aminophenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
o-Nitrophenol (oxidizing agent)
-
Sodium Hydroxide solution (for neutralization)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, slowly add concentrated sulfuric acid to a mixture of o-aminophenol and glycerol while cooling in an ice bath.
-
Add the oxidizing agent, o-nitrophenol, to the mixture.
-
Heat the reaction mixture cautiously to approximately 125-140°C. The reaction is exothermic and may require intermittent cooling to control the rate.
-
After the initial vigorous reaction subsides, continue heating for an additional 3-4 hours to complete the reaction.
-
Cool the mixture and carefully dilute with water.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until the 8-hydroxyquinoline precipitates.
-
The crude product can be purified by steam distillation or recrystallization from a suitable solvent like ethanol.
Modern Alternative: Microwave-Assisted Friedländer Synthesis of a Substituted 8-Hydroxyquinoline
This protocol illustrates a rapid and efficient microwave-assisted approach.
Reagents:
-
2-amino-3-hydroxybenzaldehyde
-
A ketone (e.g., acetone, cyclopentanone)
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine 2-amino-3-hydroxybenzaldehyde (1 mmol) and the desired ketone (1.2 mmol) in ethanol (3 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 10-15 minutes).
-
After cooling, the solvent is evaporated under reduced pressure.
-
The resulting crude product is then purified by column chromatography on silica gel to yield the pure 8-hydroxyquinoline derivative.
Signaling Pathways and Experimental Workflows
8-Hydroxyquinoline derivatives exert their biological effects through various mechanisms, including the modulation of signaling pathways implicated in diseases like Alzheimer's and cancer. The following diagrams, generated using Graphviz, illustrate some of these pathways and a general experimental workflow.
Figure 1. A generalized workflow for the synthesis of 8-hydroxyquinoline derivatives.
8-Hydroxyquinoline and its derivatives have been shown to interfere with the calpain-calpastatin signaling pathway, which is involved in neuronal cell death.
Figure 2. Inhibition of the Calpain-Calpastatin pathway by 8-hydroxyquinoline derivatives.
In the context of Alzheimer's disease, 8-hydroxyquinoline derivatives are known to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease.[5][6][7]
Figure 3. Mechanism of Aβ aggregation inhibition by 8-hydroxyquinoline derivatives.
References
- 1. US4044011A - Process for the preparation of 8-hydroxyquinoline - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. Clioquinol and other Hydroxyquinoline Derivatives Inhibit Aβ(1-42) Oligomer Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Hybrid 8-Hydroxy Quinoline-Indole Derivatives as Inhibitors of Aβ Self-Aggregation and Metal Chelation-Induced Aβ Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-Chloroquinolin-8-amine: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Chloroquinolin-8-amine, a chlorinated amine compound that necessitates careful management as hazardous waste. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.
Personal Protective Equipment (PPE) Summary:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. | Prevents skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of dust or vapors. |
In the event of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
II. Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation is the first critical step in hazardous waste management.
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and other contaminated materials in a designated, leak-proof container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and compatible container. Do not mix with other solvent wastes unless their compatibility is known and verified.[1] Chlorinated compounds should generally be segregated.
Step 2: Containerization and Labeling
All waste containers must be in good condition and compatible with the chemical.
-
Use a container made of a material that will not react with the chemical. The original product container is often a suitable choice.[2]
-
The container must be securely sealed to prevent leaks or spills.[2]
-
Clearly label the container with the words "HAZARDOUS WASTE ". The label must also include:
-
The full chemical name: "This compound "
-
The approximate quantity or concentration.
-
The date of accumulation.
-
Any associated hazards (e.g., "Toxic," "Irritant").
-
Step 3: Storage
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[3]
-
The SAA should be near the point of generation but away from general laboratory traffic.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Store incompatible waste streams separately to prevent accidental reactions.[3]
Step 4: Final Disposal
The final disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[4][5]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste.
-
Provide the EHS department with a complete inventory of the waste container's contents.
-
A common disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the resulting hazardous combustion products.[5]
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the spill to your laboratory supervisor and EHS department.
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for 5-Chloroquinolin-8-amine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of 5-Chloroquinolin-8-amine (CAS No. 5432-09-7). Adherence to these guidelines is essential to ensure personnel safety and regulatory compliance in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1]
-
Causes eye irritation (Serious eye damage/eye irritation - Category 2B)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[2][3] |
| Eye and Face Protection | Chemical Splash Goggles with side-shields and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially during splash-prone activities.[1][4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[1][2] |
| Body Protection | Impervious Clothing / Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1][4] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside a fume hood or if engineering controls are insufficient.[1][4][5] |
Step-by-Step Operational Plan for Handling
This protocol outlines the safe handling of this compound from receipt to experimental use.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
SDS Review: All personnel must review the Safety Data Sheet for this compound before commencing work.[1]
-
Emergency Equipment: Verify the accessibility and functionality of a safety shower, eyewash station, and fire extinguisher.[1]
Step 2: Donning Personal Protective Equipment
-
Put on all required PPE as detailed in the table above before entering the designated handling area.
Step 3: Chemical Handling in a Controlled Environment
-
Weighing: Perform all weighing of the solid compound inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Reactions: Conduct all chemical reactions involving this compound within a certified chemical fume hood, keeping the sash at the lowest practical height.[3]
Step 4: Post-Handling Procedures
-
Decontamination: Thoroughly wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.[2]
-
PPE Removal: Remove PPE in the correct sequence to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[1]
Disposal Plan for this compound Waste
The disposal of this compound and its contaminated materials must be handled as hazardous waste to prevent environmental contamination.[3][6]
Step 1: Waste Segregation
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. As a halogenated aromatic compound, this waste must be segregated from non-halogenated waste streams.[3]
-
Sharps Waste: Dispose of any contaminated sharps (e.g., needles, broken glass) in a designated sharps container.
Step 2: Container Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[3]
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[1]
Step 3: Final Disposal
-
Licensed Disposal Company: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[7]
-
Incineration: A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Do Not: Do not dispose of this compound down the drain or in regular trash.[6]
Visual Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key procedural workflows for safe handling and disposal.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Disposal Workflow for this compound Waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
